molecular formula C34H46N6O6S B10828514 Et-29

Et-29

Cat. No.: B10828514
M. Wt: 666.8 g/mol
InChI Key: DCENHWUVADDCEN-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Et-29 is a useful research compound. Its molecular formula is C34H46N6O6S and its molecular weight is 666.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H46N6O6S

Molecular Weight

666.8 g/mol

IUPAC Name

ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate

InChI

InChI=1S/C34H46N6O6S/c1-4-45-30(41)17-19-36-33(47)35-18-11-10-16-28(40-34(44)46-22-24-12-6-5-7-13-24)31(42)39-29(32(43)38-23(2)3)20-25-21-37-27-15-9-8-14-26(25)27/h5-9,12-15,21,23,28-29,37H,4,10-11,16-20,22H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)(H2,35,36,47)/t28-,29-/m0/s1

InChI Key

DCENHWUVADDCEN-VMPREFPWSA-N

Isomeric SMILES

CCOC(=O)CCNC(=S)NCCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)CCNC(=S)NCCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Cellular Function of Et-29: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Et-29 is a potent and selective small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent deacylase predominantly located in the mitochondria. This guide provides a comprehensive overview of the function of this compound in cellular biology. By inhibiting SIRT5, this compound serves as a powerful research tool to investigate the roles of post-translational modifications (PTMs), specifically lysine succinylation, malonylation, and glutarylation, in a variety of cellular processes. This document details the mechanism of action of this compound, its impact on key signaling pathways, and provides structured quantitative data and experimental protocols for its application in cellular research.

Introduction to this compound and its Target: SIRT5

SIRT5 is a member of the sirtuin family of proteins, which play critical roles in cellular metabolism, stress responses, and longevity. Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust activity in removing negatively charged acyl groups from lysine residues of target proteins. These modifications, including succinylation, malonylation, and glutarylation, are emerging as significant regulators of protein function and cellular signaling.

This compound is a mechanism-based inhibitor that selectively targets SIRT5. Its inhibitory action leads to the hyper-acylation of SIRT5 substrates, thereby providing a means to elucidate the functional consequences of these PTMs.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of SIRT5 with a reported inhibitory constant (Ki) of 40 nM.[1] The primary mechanism of this compound is the direct inhibition of the deacylase activity of SIRT5. This leads to an accumulation of succinylated, malonylated, and glutarylated proteins within the cell, particularly in the mitochondria where SIRT5 is most abundant. The increased acylation of these proteins can alter their enzymatic activity, stability, and protein-protein interactions, consequently impacting downstream cellular pathways.

Core Cellular Functions Modulated by this compound

By inhibiting SIRT5, this compound influences a range of fundamental cellular processes:

Regulation of Cellular Metabolism

SIRT5 is a key regulator of metabolic pathways. Inhibition of SIRT5 by this compound has been shown to impact:

  • Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and activates several TCA cycle enzymes. Treatment with this compound can, therefore, lead to a decrease in TCA cycle flux.

  • Glycolysis: The activity of some glycolytic enzymes is modulated by SIRT5-mediated deacylation.

  • Fatty Acid Oxidation: SIRT5 plays a role in regulating fatty acid metabolism, and its inhibition can alter this process.

  • Redox Homeostasis: SIRT5 influences cellular redox balance by regulating enzymes involved in reactive oxygen species (ROS) detoxification.

Induction of Apoptosis in Cancer Cells

In certain cancer cell lines, such as liver cancer cells, inhibition of SIRT5 by this compound has been demonstrated to promote apoptosis.[2] This effect is attributed to the increased succinylation of specific proteins that regulate programmed cell death pathways. For instance, this compound treatment in HepG2 cells leads to elevated protein succinylation and subsequent apoptosis.[2]

Modulation of the NRF2 Pathway

This compound has been utilized to study the regulation of the transcription factor NRF2, a master regulator of the antioxidant response. Inhibition of SIRT5 by this compound can stabilize succinylated KEAP1, a negative regulator of NRF2, leading to the activation of the NRF2 pathway.[3]

Involvement in Mitophagy

Emerging evidence suggests a role for SIRT5 in the regulation of mitophagy, the selective degradation of mitochondria by autophagy.[4] As a SIRT5 inhibitor, this compound can be employed to investigate the intricate mechanisms by which SIRT5 modulates mitochondrial quality control.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/SystemReference
Ki (SIRT5) 40 nMRecombinant Human SIRT5[1]

Note: Specific IC50 values for this compound in various cell lines are not consistently reported in the currently available literature. Researchers are encouraged to determine the optimal concentration for their specific cell type and experimental conditions through dose-response studies.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound through the inhibition of SIRT5.

sirt5_metabolism cluster_et29 This compound Intervention cluster_sirt5 SIRT5 Activity cluster_pathways Metabolic Pathways This compound This compound SIRT5 SIRT5 This compound->SIRT5 inhibits TCA_Cycle TCA Cycle SIRT5->TCA_Cycle desuccinylates & activates Glycolysis Glycolysis SIRT5->Glycolysis modulates FAO Fatty Acid Oxidation SIRT5->FAO regulates Redox Redox Homeostasis SIRT5->Redox influences

Figure 1. this compound inhibits SIRT5, leading to the modulation of key metabolic pathways.

sirt5_apoptosis This compound This compound SIRT5 SIRT5 This compound->SIRT5 inhibits Pro_Apoptotic Pro-Apoptotic Proteins SIRT5->Pro_Apoptotic desuccinylates & inactivates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis promotes

Figure 2. Inhibition of SIRT5 by this compound can promote apoptosis in cancer cells.

Experimental Protocols

General Handling and Storage of this compound
  • Solubility: Prepare stock solutions of this compound in a suitable solvent such as DMSO.

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

In Vitro SIRT5 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on recombinant SIRT5 activity.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide)

  • NAD+

  • Assay buffer

  • This compound

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the recombinant SIRT5 enzyme, the fluorogenic substrate, and NAD+.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to SIRT5 in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • SDS-PAGE and Western blotting reagents

  • Anti-SIRT5 antibody

Procedure:

  • Treat cells with this compound or vehicle control for a specified time.

  • Lyse the cells and collect the soluble protein fraction.

  • Aliquot the lysates and heat them to a range of temperatures.

  • Centrifuge the samples to pellet aggregated proteins.

  • Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.

  • The binding of this compound is expected to stabilize SIRT5, leading to a higher melting temperature compared to the vehicle control.

Analysis of Protein Succinylation in Cells

Objective: To measure the effect of this compound on global protein succinylation.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Pan-anti-succinyl-lysine antibody

Procedure:

  • Treat cells with varying concentrations of this compound for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using a pan-anti-succinyl-lysine antibody.

  • An increase in the overall signal intensity in this compound-treated samples indicates an increase in global protein succinylation.

Apoptosis Assay

Objective: To assess the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound for 24-48 hours.

  • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Seeding Seed Cells Et29_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Et29_Treatment Western_Blot Western Blot (p-Succinyl-Lysine) Et29_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Et29_Treatment->Apoptosis_Assay Metabolic_Assay Metabolic Flux Analysis Et29_Treatment->Metabolic_Assay

References

The Role of ERp29 in Endoplasmic Reticulum Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations to ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). ERp29, a 29-kDa ER resident protein, has emerged as a key modulator of the UPR and cellular fate under ER stress. This technical guide provides an in-depth analysis of the role of ERp29 in ER stress, intended for researchers, scientists, and drug development professionals. We will explore the molecular functions of ERp29, its interactions with UPR sensors, and its impact on downstream signaling pathways. This guide includes a compilation of quantitative data, detailed experimental protocols for studying ERp29, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding of ERp29's function in cellular stress responses.

Introduction: ERp29 as a Modulator of ER Homeostasis

Endoplasmic reticulum protein 29 (ERp29) is a ubiquitously expressed molecular chaperone that plays a crucial role in the processing and transport of secretory and membrane proteins.[1] Although it shares structural similarities with the protein disulfide isomerase (PDI) family, ERp29 lacks the canonical CXXC active site motif, rendering it redox-inactive.[2] Instead, its primary function appears to be in assisting the proper folding and maturation of a diverse range of client proteins.[1]

Under conditions of ER stress, the expression of ERp29 is often upregulated, suggesting its involvement in the cellular response to protein misfolding.[1] Accumulating evidence indicates that ERp29 is not merely a passive chaperone but an active participant in the UPR signaling cascade. It has been shown to interact with and modulate the activity of two of the three primary ER stress sensors: PKR-like ER kinase (PERK) and activating transcription factor 6 (ATF6).[3] Through these interactions, ERp29 influences critical downstream events, including translational attenuation, chaperone induction, and, in cases of prolonged stress, the induction of apoptosis. This guide will dissect the multifaceted role of ERp29 in the intricate network of ER stress signaling.

Quantitative Data on ERp29 Function in ER Stress

The following tables summarize key quantitative findings from studies investigating the role of ERp29 in ER stress. These data highlight the impact of modulating ERp29 levels on various markers of the UPR.

Table 1: Effect of ERp29 Overexpression on ER Stress Markers

Cell LineStress InducerER Stress MarkerChange upon ERp29 OverexpressionReference
ARPE-19Nicotine (20 µM)GRP78 Protein LevelDecreased[4][5]
ARPE-19Nicotine (20 µM)CHOP Protein LevelDecreased[4][5]
ARPE-19NicotineCell ViabilityIncreased[4][5]
MDA-MB-231-p58IPK Protein LevelIncreased[6]
ARPE-19Cigarette Smoke ExtractGRP78 Protein LevelIncreased[7]
ARPE-19Cigarette Smoke Extractp-eIF2α Protein LevelDecreased[7]
ARPE-19Cigarette Smoke ExtractCHOP Protein LevelDecreased[7]

Table 2: Effect of ERp29 Knockdown on ER Stress Markers

Cell LineStress InducerER Stress MarkerChange upon ERp29 KnockdownReference
ARPE-19Nicotine (20 µM)GRP78 Protein LevelIncreased[4][5]
ARPE-19Nicotine (20 µM)CHOP Protein LevelIncreased[4][5]
ARPE-19NicotineCell ViabilityDecreased[4][5]
MCF-7-p58IPK Protein LevelDecreased[6]
ARPE-19Cigarette Smoke Extractp-eIF2α Protein LevelIncreased[7]
ARPE-19Cigarette Smoke ExtractCHOP Protein LevelIncreased[7]
INS-1TunicamycinBIP/Grp78 ExpressionDecreased[1]

Signaling Pathways Involving ERp29 in ER Stress

ERp29 modulates the UPR primarily through its interaction with the PERK and ATF6 signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and their downstream consequences.

ERp29_UPR_Signaling cluster_ER Endoplasmic Reticulum Lumen cluster_ERMembrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ERp29 ERp29 PERK PERK ERp29->PERK Interaction & Upregulation ATF6 ATF6 ERp29->ATF6 Facilitates Activation BiP BiP/GRP78 BiP->PERK Inhibition BiP->ATF6 Inhibition IRE1 IRE1 BiP->IRE1 Inhibition UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP UnfoldedProteins->PERK Activation UnfoldedProteins->ATF6 Activation UnfoldedProteins->IRE1 Activation eIF2a eIF2α PERK->eIF2a Phosphorylation S1P_S2P S1P/S2P ATF6->S1P_S2P Transport to Golgi XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splicing peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Translation ATF4_n ATF4 ATF4->ATF4_n Nuclear Translocation XBP1s_mRNA XBP1s mRNA XBP1s_n XBP1s XBP1s_mRNA->XBP1s_n Translation & Nuclear Translocation ATF6_cleaved Cleaved ATF6 (nATF6) nATF6_n nATF6 ATF6_cleaved->nATF6_n Nuclear Translocation S1P_S2P->ATF6_cleaved Cleavage CHOP_Gene CHOP Gene ATF4_n->CHOP_Gene Transcription Chaperone_Genes Chaperone Genes XBP1s_n->Chaperone_Genes Transcription nATF6_n->CHOP_Gene Transcription nATF6_n->Chaperone_Genes Transcription Apoptosis Apoptosis CHOP_Gene->Apoptosis ProteinFolding ProteinFolding Chaperone_Genes->ProteinFolding Increased Folding Capacity

Caption: ERp29 modulates the PERK and ATF6 arms of the Unfolded Protein Response.

ERp29_Experimental_Workflow Start Start: Cell Culture (e.g., ARPE-19, HEK293T) Manipulation Genetic Manipulation of ERp29 Start->Manipulation Overexpression Lentiviral Overexpression of ERp29 Manipulation->Overexpression Knockdown siRNA-mediated Knockdown of ERp29 Manipulation->Knockdown StressInduction Induction of ER Stress (e.g., Tunicamycin, Nicotine) Overexpression->StressInduction Knockdown->StressInduction Analysis Downstream Analysis StressInduction->Analysis CoIP Co-Immunoprecipitation (ERp29-PERK Interaction) Analysis->CoIP WesternBlot Western Blot (GRP78, CHOP, p-eIF2α) Analysis->WesternBlot ReporterAssay Reporter Assays (ATF6, XBP1s activity) Analysis->ReporterAssay TUNEL TUNEL Assay (Apoptosis) Analysis->TUNEL End End: Data Interpretation CoIP->End WesternBlot->End ReporterAssay->End TUNEL->End

Caption: Experimental workflow for studying the role of ERp29 in ER stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Lentiviral-mediated Overexpression of ERp29

This protocol describes the generation of stable cell lines overexpressing ERp29 using a lentiviral system.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid containing the ERp29 coding sequence (e.g., pCDH-ERp29)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Target cells (e.g., ARPE-19)

  • Polybrene

  • Puromycin (for selection)

  • Complete cell culture medium

Procedure:

  • Day 1: Seeding HEK293T cells: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in complete medium.

  • Day 2: Transfection:

    • In a sterile tube, mix 10 µg of the ERp29 transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of serum-free medium.

    • In a separate tube, add 30 µL of transfection reagent to 500 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Medium Change: After 16-24 hours, replace the medium with fresh complete medium.

  • Day 4 & 5: Virus Harvest:

    • At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells:

    • Seed target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.

    • Incubate for 24 hours.

  • Selection:

    • After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined optimal concentration.

    • Continue selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.

  • Validation: Confirm ERp29 overexpression by Western blotting or qPCR.

siRNA-mediated Knockdown of ERp29

This protocol outlines the transient knockdown of ERp29 expression using small interfering RNA (siRNA).[8][9][10][11][12]

Materials:

  • Target cells (e.g., ARPE-19)

  • ERp29-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

Procedure:

  • Day 1: Cell Seeding: Seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

  • Day 2: Transfection:

    • For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to form complexes.

    • Add the 200 µL of siRNA-lipid complex to each well containing cells in 1.8 mL of complete medium.

  • Day 3-4: Analysis:

    • Incubate the cells for 48-72 hours.

    • Harvest the cells for analysis of ERp29 knockdown efficiency by Western blotting or qPCR and for subsequent experiments.

Co-immunoprecipitation (Co-IP) of ERp29 and PERK

This protocol describes the procedure to investigate the physical interaction between ERp29 and PERK.

Materials:

  • Cells overexpressing tagged ERp29 or endogenous cells

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-ERp29 antibody or anti-tag antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing:

    • Add 20 µL of Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-ERp29 antibody or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

    • Boil for 5-10 minutes at 95-100°C to elute the protein complexes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-PERK antibody to detect the co-immunoprecipitated protein.

TUNEL Assay for Apoptosis Detection

This protocol details the detection of apoptosis-associated DNA fragmentation using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[13][14][15]

Materials:

  • Cells grown on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., fluorescein-dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with permeabilization solution for 2 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the TUNEL reaction mixture to each sample.

    • Incubate for 60 minutes at 37°C in a humidified chamber in the dark.

    • Wash three times with PBS.

  • Counterstaining:

    • Incubate with a DAPI or Hoechst solution for 5-10 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI/Hoechst.

Conclusion

ERp29 is a critical regulator of the endoplasmic reticulum stress response, with a multifaceted role in maintaining cellular homeostasis. Its ability to modulate the PERK and ATF6 signaling pathways positions it as a key player in determining cell fate under conditions of ER stress. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of the UPR and the potential of ERp29 as a therapeutic target in diseases associated with ER dysfunction, such as neurodegenerative disorders, metabolic diseases, and cancer. Further research into the precise molecular interactions of ERp29 and its downstream effects will undoubtedly provide deeper insights into the complex interplay of cellular stress signaling and pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide to the Expression of the C. eleganslin-29 Gene

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Et-29 gene" did not yield specific results. Based on the context of developmental biology and gene expression, it is highly probable that the intended gene of interest is lin-29, a key regulator of developmental timing in the nematode Caenorhabditis elegans. This guide will, therefore, focus on the lin-29 gene.

Introduction

The lin-29 gene in Caenorhabditis elegans is a critical component of the heterochronic pathway, a genetic regulatory network that controls the timing of developmental events. As a zinc-finger transcription factor, LIN-29 plays a pivotal role in the larval-to-adult transition by activating and repressing a suite of downstream target genes.[1][2] This guide provides a comprehensive overview of lin-29 gene expression, including its tissue-specific distribution, the signaling pathways that regulate it, and detailed experimental protocols for its study.

Data Presentation: lin-29 Gene Expression

Table 1: Qualitative Expression of lin-29 Isoforms in C. elegans Tissues

Tissue/Cell Typelin-29a Expressionlin-29b ExpressionDevelopmental Stage of Peak ExpressionReference
Hypodermis (seam cells) Begins in mid-L4Begins in L3Late L4/Adult[1][3]
Hypodermis (hyp7 syncytium) Begins in mid-L4Accumulates during L3 and L4Late L4/Adult[1][3]
Vulva PresentPresentL4/Adult[1]
Somatic Gonad (anchor cell) PresentPresentL4/Adult[1]
Male Tail (spicule cells) Accumulates in various cellsAccumulates in various cellsL4/Adult[4]

Note on Quantitative Data: A detailed quantitative dataset from an RNA-sequencing experiment studying the effects of lin-29 misexpression is available in the Gene Expression Omnibus (GEO) under the accession number GSE118433.[5] This dataset provides valuable information on genes regulated by LIN-29.

Signaling Pathway

lin-29 is the most downstream effector of the heterochronic pathway, which ensures the correct timing of the larval-to-adult switch.[2][6] Its expression is under the control of a cascade of upstream regulators, including microRNAs and RNA-binding proteins. The two isoforms of lin-29 are differentially regulated, creating a branched pathway for fine-tuned control of developmental events.[1][3]

LIN29_Pathway cluster_upstream Upstream Regulators cluster_downstream lin-29 Isoforms cluster_events Developmental Events lin-4 lin-4 lin-14 lin-14 lin-4->lin-14 let-7 let-7 lin-41 lin-41 let-7->lin-41 lin-28 lin-28 lin-14->lin-28 lin-28->let-7 hbl-1 hbl-1 lin-28->hbl-1 lin-29b lin-29b hbl-1->lin-29b lin-29a lin-29a lin-41->lin-29a Translational repression Alae formation Alae formation lin-29a->Alae formation Exit from molting cycle Exit from molting cycle lin-29a->Exit from molting cycle Adult cuticle synthesis Adult cuticle synthesis lin-29a->Adult cuticle synthesis Seam cell fusion Seam cell fusion lin-29b->Seam cell fusion lin-29b->Alae formation lin-29b->Adult cuticle synthesis

Caption: The heterochronic pathway regulating lin-29 expression.

Experimental Protocols

The study of lin-29 gene expression utilizes standard molecular biology techniques. Below are detailed methodologies for RNA isolation, quantitative RT-PCR, and RNA-sequencing adapted for C. elegans.

This protocol describes the extraction of total RNA from a synchronized population of C. elegans using a TRIzol-based method.

RNA_Isolation_Workflow start Synchronized C. elegans population harvest Harvest worms in M9 buffer start->harvest wash Wash with M9 buffer to remove bacteria harvest->wash pellet Pellet worms by centrifugation wash->pellet freeze Flash freeze pellet in liquid nitrogen pellet->freeze homogenize Homogenize frozen pellet in TRIzol freeze->homogenize chloroform Phase separation with chloroform homogenize->chloroform precipitate Precipitate RNA with isopropanol chloroform->precipitate wash_rna Wash RNA pellet with 75% ethanol precipitate->wash_rna resuspend Resuspend RNA in RNase-free water wash_rna->resuspend end Total RNA resuspend->end

Caption: Workflow for total RNA isolation from C. elegans.

Methodology:

  • Harvesting and Washing: Grow and synchronize C. elegans to the desired developmental stage. Harvest the worms by washing them off the NGM plates with M9 buffer. Wash the worms multiple times with M9 buffer to remove any remaining bacteria, pelleting the worms by centrifugation (e.g., 2000 x g for 2 minutes) between washes.

  • Lysis and Homogenization: After the final wash, remove as much supernatant as possible and flash freeze the worm pellet in liquid nitrogen. Add 1 ml of TRIzol reagent per 50-100 µl of worm pellet and homogenize immediately. This can be done using a bead beater or a motorized pestle.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 ml of chloroform per 1 ml of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol used initially. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using an Agilent Bioanalyzer.

This protocol outlines the steps for quantifying lin-29 mRNA levels from total RNA.

Methodology:

  • DNase Treatment: Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • SYBR Green Master Mix (or a probe-based master mix)

    • Forward and reverse primers for lin-29 (and housekeeping genes for normalization, e.g., act-1, tba-1)

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of lin-29 normalized to the housekeeping genes.

This protocol provides a general workflow for preparing a cDNA library for RNA-sequencing to analyze the transcriptome-wide effects of lin-29.

RNA_Seq_Workflow start Total RNA polyA Poly(A) mRNA Enrichment start->polyA fragment RNA Fragmentation polyA->fragment cdna First & Second Strand cDNA Synthesis fragment->cdna end_repair End Repair & A-tailing cdna->end_repair ligation Adapter Ligation end_repair->ligation pcr PCR Amplification ligation->pcr library Library Quantification & Quality Control pcr->library

Caption: General workflow for RNA-Seq library preparation.

Methodology:

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.

  • Library Quantification and Sequencing: Quantify the final library and assess its quality. Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the C. elegans reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are differentially expressed between experimental conditions.

Conclusion

The lin-29 gene is a master regulator of the larval-to-adult transition in C. elegans. Its expression is tightly controlled by the heterochronic pathway, with its two isoforms playing distinct and redundant roles in orchestrating the final stages of development. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the expression and function of lin-29 and its downstream targets. Further exploration of the quantitative expression data available in public repositories will undoubtedly provide deeper insights into the complex regulatory networks governed by this essential developmental gene.

References

An In-Depth Technical Guide to the ERp29 Protein Interaction Network

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Protein 29 (ERp29) is a crucial component of the cellular machinery responsible for protein folding and trafficking within the endoplasmic reticulum (ER). As a member of the protein disulfide isomerase (PDI) family, ERp29 plays a significant role in the quality control of secretory and transmembrane proteins.[1][2] Unlike other PDI family members, ERp29 lacks a canonical thioredoxin motif, suggesting it functions primarily as a molecular chaperone rather than an isomerase.[2] Its involvement in various cellular processes, including the unfolded protein response (UPR) and ER-associated degradation (ERAD), underscores its importance in maintaining cellular homeostasis. Dysregulation of the ERp29 interaction network has been implicated in a variety of diseases, including cystic fibrosis, certain cancers, and metabolic disorders, making it a compelling target for therapeutic intervention.[3][4]

This technical guide provides a comprehensive analysis of the ERp29 protein interaction network, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the complex signaling pathways in which ERp29 participates.

ERp29 Protein Interaction Network: A Quantitative Overview

The function of ERp29 is intrinsically linked to its dynamic interactions with a diverse array of proteins. These interactions range from transient associations with client proteins to more stable complexes with other chaperones and regulatory molecules. The following tables summarize the known interactors of ERp29, categorized by their primary function in the cell. While direct quantitative binding affinities for all interactions are not extensively documented in the literature, the available data and confirmed interactions provide a robust framework for understanding the ERp29 interactome.

Interacting ProteinFunction of InteractorEvidence of InteractionQuantitative Data (Binding Affinity, Kd)
Client Proteins
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)Ion channelCo-immunoprecipitationNot explicitly reported
Epithelial Sodium Channel (ENaC)Ion channelCo-immunoprecipitation[5]Not explicitly reported
ProinsulinInsulin precursorCo-immunoprecipitation[1][6]Not explicitly reported; interaction is hypothesized to occur at the 24F-F-Y26 motif of proinsulin.[6]
Connexin 43 (Cx43)Gap junction proteinCo-immunoprecipitation[7]Not explicitly reported
ThyroglobulinThyroid hormone precursorCo-immunoprecipitationNot explicitly reported
Regulatory Proteins
KDEL ReceptorER retrieval of luminal proteinsFunctional assays, Co-immunoprecipitation implied by functional data[5][8][9]ERp29 has a C-terminal KEEL motif, which has a lower affinity for the KDEL receptor than the canonical KDEL motif. Specific Kd for ERp29-KDEL receptor interaction is not reported.
PKR-like endoplasmic reticulum kinase (PERK)ER stress sensorCo-immunoprecipitation[6][10]Not explicitly reported
Other Chaperones/Folding Enzymes
BiP/GRP78Hsp70 family chaperoneCo-immunoprecipitationNot explicitly reported

Table 1: Key Interacting Partners of ERp29. This table highlights the primary proteins that have been experimentally shown to interact with ERp29, along with the nature of the evidence.

MotifReceptorDissociation Constant (Kd)
HDELKDEL Receptor0.24 µM
KDELKDEL Receptor1.94 µM
RDELKDEL Receptor2.71 µM
DDELKDEL Receptor14.9 µM

Table 2: Binding Affinities of KDEL-like Motifs to the KDEL Receptor. This data is crucial for understanding the dynamics of ERp29 retention and release from the ER, as ERp29 contains a C-terminal KEEL motif. Data from eLife, 2021.[8]

Signaling Pathways and Logical Relationships

The interactions of ERp29 are central to several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

ERp29_Protein_Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ERp29 ERp29 Client_Protein Nascent Client Protein (e.g., CFTR, ENaC, Proinsulin) ERp29->Client_Protein Chaperoning KDEL_Receptor KDEL Receptor ERp29->KDEL_Receptor Interaction via KEEL motif COPII_Vesicle COPII Vesicle Client_Protein->COPII_Vesicle Loading KDEL_Receptor->COPII_Vesicle Facilitates Loading Processed_Protein Processed Client Protein COPII_Vesicle->Processed_Protein Anterograde Transport

Figure 1: ERp29's role in the secretory pathway.

ERp29_UPR_Pathway cluster_ER_Membrane ER Membrane ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ERp29 ERp29 ERp29->PERK Interacts with & modulates activity ATF4 ATF4 eIF2a->ATF4 Translation of UPR_Genes UPR Target Genes (e.g., Chaperones) ATF4->UPR_Genes Induces Expression

Figure 2: ERp29's involvement in the PERK branch of the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the ERp29 interaction network. The following sections provide generalized protocols for key experiments, adapted from established methods and tailored for the investigation of ERp29.

Co-Immunoprecipitation (Co-IP) of ERp29 and Interacting Partners

This protocol describes the co-immunoprecipitation of endogenous or overexpressed ERp29 to identify interacting proteins from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Anti-ERp29 antibody (or antibody against an epitope tag if using overexpressed, tagged ERp29)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate (e.g., using a BCA assay).

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-ERp29 antibody or control IgG (typically 1-5 µg of antibody per 1 mg of total protein).

    • Incubate overnight at 4°C on a rotator.

    • Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against ERp29 and the suspected interacting protein, or by mass spectrometry for unbiased identification of interactors.

CoIP_Workflow Start Cell Culture Lysis Cell Lysis Start->Lysis Preclear Pre-clearing with Beads Lysis->Preclear Antibody_Incubation Incubation with Anti-ERp29 Antibody Preclear->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Wash Washing Steps Bead_Capture->Wash Elution Elution Wash->Elution Analysis Analysis (Western Blot / Mass Spec) Elution->Analysis

Figure 3: Workflow for Co-Immunoprecipitation.

Yeast Two-Hybrid (Y2H) Screening for ERp29 Interactors

The Y2H system is a powerful genetic method to screen for protein-protein interactions. This protocol outlines the general steps for using ERp29 as "bait" to screen a cDNA library for "prey" interacting proteins.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" plasmid (e.g., pGBKT7) containing the ERp29 coding sequence fused to a DNA-binding domain (DBD).

  • "Prey" cDNA library in a suitable vector (e.g., pGADT7) where cDNA products are fused to a transcriptional activation domain (AD).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • Reagents for β-galactosidase assay.

Procedure:

  • Bait Plasmid Construction and Validation:

    • Clone the full-length ERp29 cDNA in-frame with the DBD of the bait vector.

    • Transform the bait plasmid into a suitable yeast strain (e.g., AH109).

    • Confirm that the bait protein is expressed and does not auto-activate the reporter genes by plating on selective media (SD/-Trp/-His and SD/-Trp/-Ade) and performing a β-galactosidase assay.

  • Library Screening:

    • Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g., Y187).

    • Perform a yeast mating between the bait-expressing strain and the library-expressing strain.

    • Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification and Validation of Positive Interactions:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential interacting proteins.

    • Validate the interactions by co-transforming the isolated prey plasmid with the original bait plasmid into a fresh yeast strain and re-testing on selective media and with a β-galactosidase assay.

    • Perform additional biochemical assays, such as co-immunoprecipitation, to confirm the interaction in a mammalian cell system.

Y2H_Workflow Bait_Construction Construct Bait Plasmid (DBD-ERp29) Yeast_Mating Yeast Mating Bait_Construction->Yeast_Mating Prey_Library Prepare Prey Library (AD-cDNA) Prey_Library->Yeast_Mating Selection Selection on High-Stringency Media Yeast_Mating->Selection Positive_Clones Isolate Positive Clones Selection->Positive_Clones Plasmid_Rescue Prey Plasmid Rescue & Sequencing Positive_Clones->Plasmid_Rescue Validation Interaction Validation (e.g., Co-IP) Plasmid_Rescue->Validation

Figure 4: Workflow for Yeast Two-Hybrid Screening.

Mass Spectrometry-Based Identification of ERp29 Interactors

This protocol outlines a general workflow for identifying ERp29-interacting proteins from a co-immunoprecipitation experiment using mass spectrometry.

Materials:

  • Eluted protein complexes from Co-IP.

  • Reagents for in-gel or in-solution digestion (e.g., DTT, iodoacetamide, trypsin).

  • Reagents for peptide cleanup (e.g., C18 desalting columns).

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Protein identification software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • Sample Preparation:

    • Separate the eluted protein complexes on a short SDS-PAGE gel to concentrate the sample and remove interfering substances.

    • Excise the entire protein lane and perform in-gel digestion with trypsin.

    • Alternatively, perform an in-solution digestion of the eluted proteins.

    • Extract the resulting peptides and desalt them using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine to identify the peptides and, consequently, the proteins present in the sample.

    • Filter the identified proteins to remove common contaminants and non-specific binders by comparing the results from the ERp29 IP with the control IgG IP.

    • Perform bioinformatics analysis on the list of potential interactors to identify enriched pathways and functional protein networks.

MS_Workflow CoIP_Eluate Co-IP Eluate Digestion In-gel or In-solution Tryptic Digestion CoIP_Eluate->Digestion Peptide_Cleanup Peptide Desalting (C18) Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis Database Searching & Protein Identification LC_MSMS->Data_Analysis Bioinformatics Bioinformatics Analysis (Pathway Enrichment, etc.) Data_Analysis->Bioinformatics

Figure 5: Workflow for Mass Spectrometry Analysis.

Conclusion

The ERp29 protein interaction network is a complex and dynamic system that is integral to cellular protein homeostasis. This guide has provided a summary of the key interacting partners of ERp29, visualized its role in critical signaling pathways, and detailed the experimental methodologies required for its study. While significant progress has been made in identifying the components of this network, a major future direction will be the quantitative characterization of these interactions to fully understand the molecular mechanisms by which ERp29 functions. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases associated with ER dysfunction. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to further unravel the complexities of the ERp29 interactome.

References

Preliminary Investigation of "Et-29" Reveals No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases for a compound or biological agent designated as "Et-29" has yielded no specific information regarding its biological activity. The term "this compound" does not correspond to a recognized entity in the public domain of biomedical research.

Efforts to gather data for a technical guide on the biological activity of "this compound" were unsuccessful due to the absence of any published research or documentation matching this identifier. It is possible that "this compound" is an internal, proprietary code for a compound not yet disclosed publicly, a novel agent pending publication, or a misnomer.

The performed search did, however, retrieve multiple instances of entities referred to as "compound 29" and research involving the "HT-29" human colon cancer cell line. It is crucial to note that these are distinct and unrelated to a specific molecule designated "this compound".

For clarity, a summary of these incidental findings is provided below:

Unrelated "Compound 29" Findings:

Multiple independent research articles refer to a "compound 29" within the context of their specific studies. These compounds are chemically distinct and are investigated for different therapeutic purposes.

  • Anticancer Studies: In one study, a diketopiperazine derivative lacking the epipolythiodiketopiperazine (ETP) functionality, referred to as "(+)-29", showed a complete loss of antiproliferative activity against diffuse midline glioma (DMG) cell lines, highlighting the importance of the ETP group for cytotoxicity.[1]

  • Cataract Reversal: A sterol-based "compound 29" has been identified as a potential agent to reverse cataracts. It functions by stabilizing crystallins and preventing their aggregation into amyloids.[2] This compound showed efficacy in mouse models and on human lens tissue.[2]

  • Immunomodulation: A purine scaffold-based "compound 29" has been investigated as a dual inhibitor of Toll-like receptors 7 and 9 (TLR7/9), showing potential therapeutic efficacy in preclinical models of psoriasis and lupus.[3]

  • Anti-fibrosis Effects: A dual inhibitor of galectin-3 and EGFR, termed "compound 29," has been synthesized and evaluated for its anti-fibrosis effects in liver cells.[4]

  • FGFR2/3 Inhibition: A sub-nanomolar inhibitor of FGFR2/3, designated "compound 29," has been developed by Incyte Corporation.[5]

HT-29 Cell Line:

The search also returned numerous studies involving the HT-29 human colon cancer cell line. This is a widely used in vitro model to study the biology of colorectal cancer and to test the efficacy of potential therapeutic agents. For instance, studies have investigated the effects of blueberry extracts and caffeic acid phenethyl ester on the proliferation and apoptosis of HT-29 cells.[6][7][8] Another study looked at the cytotoxic activity of extracts from the seaweed Dictyota bartayresiana against HT-29 cells.[9]

Without any publicly available information on a specific molecule or agent designated as "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its biological activity as requested. The information found for various "compound 29"s and the "HT-29" cell line is context-specific to those individual research projects and does not pertain to a singular, identifiable "this compound."

Researchers, scientists, and drug development professionals seeking information on "this compound" should verify the designation and consult internal documentation or the primary source of the compound's name.

References

Unraveling the ERp29 Network: A Technical Guide to Homologs and Orthologs for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the endoplasmic reticulum protein 29 (ERp29), its homologs, and orthologs across various species. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functionalities of ERp29, offering detailed experimental protocols and a quantitative analysis of its evolutionary conservation. This information is critical for understanding the protein's role in health and disease and for identifying novel therapeutic targets.

ERp29, a 29-kDa protein residing in the endoplasmic reticulum, plays a crucial role in the proper folding and trafficking of secretory and transmembrane proteins.[1][2][3] It is a member of the protein disulfide isomerase (PDI) family, but notably lacks the canonical CXXC active site motif, suggesting it does not function as a typical disulfide isomerase.[2][3] ERp29 is implicated in a variety of cellular processes, including the unfolded protein response (UPR) and ER-associated degradation (ERAD), and has been linked to conditions such as cancer and cystic fibrosis.

Quantitative Analysis of ERp29 Orthologs

To facilitate comparative studies and the identification of suitable model organisms, a comprehensive analysis of ERp29 orthologs was conducted using data from UniProt, InParanoid, OMA, and NCBI Gene databases. The following table summarizes key quantitative data for ERp29 orthologs in various species, with sequence identity percentages calculated relative to the human ERp29 protein (UniProt accession number P30040).

SpeciesCommon NameGene NameUniProt AccessionSequence Length (amino acids)% Identity to Human ERp29
Homo sapiensHumanERP29P30040261100%
Mus musculusMouseErp29P5775926293.9%
Rattus norvegicusRatErp29P5255526293.5%
Bos taurusBovineERP29P8162325893.8%
Gallus gallusChickenERP29Q9068825986.2%
Xenopus laevisFrogerp29Q6P8I826083.5%
Danio rerioZebrafisherp29Q6PFT226081.2%
Drosophila melanogasterFruit FlywindQ9VHW439835.1%
Caenorhabditis elegansNematodepdi-3Q2124145128.6%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ERp29 homologs and orthologs.

Identification of Homologs and Orthologs

Protocol: Basic Local Alignment Search Tool (BLAST)

  • Obtain the query sequence: Retrieve the amino acid sequence of human ERp29 (UniProt: P30040) in FASTA format.

  • Access the BLASTp suite: Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov) and select "protein blast."

  • Input the query sequence: Paste the FASTA sequence into the query box.

  • Select the search database: Choose the "Non-redundant protein sequences (nr)" database for a comprehensive search across all available protein sequences.

  • Select the organism (optional): To search for homologs in a specific species or group of species, enter the organism's name in the "Organism" field. For a broad search, leave this field blank.

  • Choose the algorithm: Select "blastp (protein-protein BLAST)."

  • Set algorithm parameters: For initial searches, default parameters are generally sufficient. For more sensitive searches, the E-value threshold can be adjusted. A lower E-value indicates a more significant match.

  • Execute the search: Click the "BLAST" button.

  • Analyze the results: The results page will display a list of homologous sequences, ranked by their E-value and percent identity. Orthologs are typically identified as the best reciprocal hits between two species.

Phylogenetic Analysis

Protocol: Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis)

  • Sequence Alignment:

    • Collect the amino acid sequences of ERp29 orthologs from the table above in FASTA format.

    • Open MEGA software and select "Align" -> "Edit/Build Alignment."

    • Create a new alignment and paste the FASTA sequences.

    • Align the sequences using ClustalW with default parameters (or other algorithms like MUSCLE).

    • Manually inspect and refine the alignment if necessary.

    • Export the alignment in MEGA format (.meg).

  • Phylogenetic Tree Reconstruction:

    • Open the exported alignment file in MEGA.

    • Go to "Phylogeny" and select a method for tree construction (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").

    • For Neighbor-Joining:

      • Select the appropriate substitution model (e.g., JTT, Poisson model).

      • Choose the bootstrap method for statistical support (e.g., 1000 replicates).

      • Click "Compute."

    • For Maximum Likelihood:

      • Select the best-fit substitution model as determined by MEGA's model selection tool (e.g., JTT+G).

      • Set the number of bootstrap replications (e.g., 1000).

      • Click "Compute."

  • Tree Visualization and Interpretation:

    • The resulting phylogenetic tree will be displayed.

    • Bootstrap values on the branches indicate the statistical support for the branching pattern. Higher values (e.g., >70%) suggest a more reliable grouping.

    • The tree topology illustrates the evolutionary relationships between the ERp29 orthologs.

Functional Analysis

Protocol: Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

  • Cell Lysis:

    • Culture cells expressing the ERp29 ortholog of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge or use a magnetic rack to pellet the beads.

    • Transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add a primary antibody specific to the ERp29 ortholog to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involving ERp29, the following diagrams have been generated using the DOT language.

ERp29_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Unfolded Protein Unfolded Protein ERp29 ERp29 Unfolded Protein->ERp29 Binding BiP BiP Unfolded Protein->BiP PDI PDI Unfolded Protein->PDI ERAD ERAD Unfolded Protein->ERAD Degradation Folded Protein Folded Protein ERp29->Folded Protein Folding Assistance UPR Sensors PERK, IRE1, ATF6 ERp29->UPR Sensors Modulation BiP->UPR Sensors Release cluster_Golgi cluster_Golgi Folded Protein->cluster_Golgi Trafficking ER Stress ER Stress ER Stress->UPR Sensors Activation Secretory Vesicle Secretory Vesicle Cell Exterior Cell Exterior Secretory Vesicle->Cell Exterior Secretion cluster_Golgi->Secretory Vesicle Packaging

Caption: ERp29's role in protein folding and the Unfolded Protein Response.

Co_IP_Workflow Cell Lysis Cell Lysis Pre-clearing Pre-clearing Cell Lysis->Pre-clearing Remove non-specific binders Immunoprecipitation Immunoprecipitation Pre-clearing->Immunoprecipitation Add specific antibody Washing Washing Immunoprecipitation->Washing Remove unbound proteins Elution Elution Washing->Elution Isolate protein complexes Analysis Analysis Elution->Analysis Western Blot or Mass Spec

Caption: A streamlined workflow for Co-Immunoprecipitation.

Phylogenetic_Analysis_Workflow Sequence Collection Sequence Collection Multiple Sequence Alignment Multiple Sequence Alignment Sequence Collection->Multiple Sequence Alignment Model Selection Model Selection Multiple Sequence Alignment->Model Selection Tree Building Tree Building Model Selection->Tree Building e.g., ML, NJ Tree Evaluation Tree Evaluation Tree Building->Tree Evaluation Bootstrap

Caption: Workflow for conducting phylogenetic analysis of protein sequences.

This technical guide serves as a foundational resource for the scientific community engaged in the study of ERp29 and its homologs. The provided data and protocols are intended to accelerate research into the fundamental roles of this protein and to aid in the development of novel therapeutic strategies targeting pathways in which ERp29 is a key player.

References

The Theoretical Mechanism of Action of Compound Et-29: A SIRT5-Targeted Approach to Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Et-29 is a potent and selective inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent deacylase predominantly located in the mitochondria. SIRT5 plays a pivotal role in regulating cellular metabolism by removing negatively charged acyl modifications, such as succinyl, malonyl, and glutaryl groups, from lysine residues of target proteins. By inhibiting SIRT5, Compound this compound offers a targeted approach to modulate key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation. This technical guide provides an in-depth overview of the theoretical mechanism of action of Compound this compound, detailing its molecular interaction with SIRT5, its impact on downstream signaling pathways, and relevant experimental protocols for its characterization.

Introduction to Compound this compound and its Target, SIRT5

Compound this compound has been identified as a mechanism-based inhibitor of human SIRT5.[1] Its inhibitory action allows for the investigation of SIRT5-regulated pathways and presents a potential therapeutic strategy for diseases characterized by metabolic dysregulation, such as certain cancers.

SIRT5 is a class III histone deacetylase that functions as a desuccinylase, demalonylase, and deglutarylase.[2] It is a key regulator of mitochondrial function and cellular metabolism.[2][3] Dysregulation of SIRT5 activity has been implicated in various pathological conditions, making it an attractive target for drug discovery.[4]

Quantitative Data for Compound this compound

The following table summarizes the key quantitative data for Compound this compound based on available literature.

ParameterValueReference
Target Human Sirtuin 5 (SIRT5)[5]
Ki 40 nM[5]
Molecular Formula C34H46N6O6S[5]
CAS Number 2166487-23-4[5]

Theoretical Mechanism of Action

The primary mechanism of action of Compound this compound is the direct inhibition of the deacylase activity of SIRT5. By binding to the active site of SIRT5, this compound prevents the removal of post-translational modifications (PTMs) from a multitude of substrate proteins. This leads to the hyperacylation of these proteins, thereby altering their function and impacting downstream metabolic and signaling pathways.

Molecular Interaction with SIRT5

Compound this compound acts as a mechanism-based inhibitor, suggesting it forms a covalent or tightly bound intermediate with the enzyme.[1] Structural studies of similar inhibitors in complex with SIRT5 reveal that they occupy the substrate-binding pocket, interacting with key residues that are crucial for substrate recognition and catalysis.[1]

cluster_SIRT5 SIRT5 Active Site cluster_Outcome Consequence This compound This compound Binding Pocket Binding Pocket This compound->Binding Pocket Binds to Acyl-Lys Substrate Acyl-Lys Substrate Acyl-Lys Substrate->Binding Pocket Binding Blocked NAD+ NAD+ SIRT5 Inactivation SIRT5 Inactivation Binding Pocket->SIRT5 Inactivation Hyperacylation Hyperacylation SIRT5 Inactivation->Hyperacylation

Figure 1: Inhibition of SIRT5 by Compound this compound.
Downstream Signaling Pathways

The inhibition of SIRT5 by Compound this compound is predicted to modulate several key metabolic pathways that are regulated by the acylation status of their constituent enzymes.

SIRT5 regulates the TCA cycle by deacylating and modulating the activity of several key enzymes.[3] For instance, SIRT5 has been shown to desuccinylate and inhibit succinate dehydrogenase (SDHA), while activating isocitrate dehydrogenase 2 (IDH2).[3][6] Inhibition of SIRT5 by this compound would therefore be expected to lead to the hyper-succinylation of these enzymes, resulting in increased SDHA activity and decreased IDH2 activity, thereby altering the flux through the TCA cycle.

This compound This compound SIRT5 SIRT5 This compound->SIRT5 inhibits SDHA (Succinylated) SDHA (Succinylated) SIRT5->SDHA (Succinylated) desuccinylates IDH2 (Succinylated) IDH2 (Succinylated) SIRT5->IDH2 (Succinylated) desuccinylates SDHA (Active) SDHA (Active) SDHA (Succinylated)->SDHA (Active) leads to IDH2 (Inactive) IDH2 (Inactive) IDH2 (Succinylated)->IDH2 (Inactive) leads to TCA Cycle Flux TCA Cycle Flux SDHA (Active)->TCA Cycle Flux increases IDH2 (Inactive)->TCA Cycle Flux decreases

Figure 2: Effect of this compound on the TCA Cycle via SIRT5 Inhibition.

SIRT5 also plays a role in regulating fatty acid oxidation.[7] It can deacylate enzymes involved in this pathway, thereby modulating their activity. Inhibition of SIRT5 by this compound could lead to alterations in fatty acid metabolism, which is a critical energy source for many cancer cells.

This compound This compound SIRT5 SIRT5 This compound->SIRT5 inhibits FAO Enzymes (Acylated) FAO Enzymes (Acylated) SIRT5->FAO Enzymes (Acylated) deacylates FAO Enzymes (Active/Inactive) FAO Enzymes (Active/Inactive) FAO Enzymes (Acylated)->FAO Enzymes (Active/Inactive) leads to Fatty Acid Oxidation Fatty Acid Oxidation FAO Enzymes (Active/Inactive)->Fatty Acid Oxidation modulates

Figure 3: Modulation of Fatty Acid Oxidation by this compound.

Experimental Protocols

The following protocols describe key experiments for characterizing the inhibitory activity of Compound this compound against SIRT5.

In Vitro SIRT5 Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 value of an inhibitor against SIRT5's deacylase activity.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic succinylated peptide substrate

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the desuccinylated substrate)

  • Compound this compound

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Compound this compound in assay buffer.

  • In the microplate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the serially diluted Compound this compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the deacylation reaction by adding the developer solution.

  • Incubate for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilution Serial Dilution Plate Setup Add SIRT5, Substrate, NAD+, this compound Serial Dilution->Plate Setup Incubation 37°C, 60 min Plate Setup->Incubation Stop Reaction Add Developer Incubation->Stop Reaction Develop Signal RT, 30 min Stop Reaction->Develop Signal Read Fluorescence Read Fluorescence Develop Signal->Read Fluorescence IC50 Calculation IC50 Calculation Read Fluorescence->IC50 Calculation

Figure 4: Workflow for In Vitro SIRT5 Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Materials:

  • Cancer cell line of interest

  • Compound this compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Anti-SIRT5 antibody

  • Secondary antibody

  • Western blotting equipment

Procedure:

  • Treat cultured cells with Compound this compound or a vehicle control.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble SIRT5 in each sample by Western blotting.

  • An increase in the thermal stability of SIRT5 in the presence of Compound this compound indicates direct binding.

Conclusion

Compound this compound is a valuable research tool for elucidating the complex roles of SIRT5 in cellular metabolism and disease. Its potent and selective inhibition of SIRT5 allows for the targeted modulation of downstream pathways, providing insights into the therapeutic potential of SIRT5 inhibition. The experimental protocols outlined in this guide provide a framework for the further characterization of Compound this compound and other novel SIRT5 inhibitors. Further research into the in vivo efficacy and safety of this compound and similar compounds is warranted to explore their full therapeutic potential.

References

Methodological & Application

Application Note & Protocol: High-Yield Purification of Recombinant Et-29 Protein from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, multi-step protocol for the purification of the hypothetical recombinant protein, Et-29, expressed in an E. coli host system. The purification strategy employs a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity and yield. This protocol is designed to serve as a comprehensive guide for researchers, offering step-by-step instructions and clear data presentation.

Introduction

The purification of recombinant proteins is a fundamental process in biotechnology and drug discovery. The successful isolation of a target protein in a pure and active form is critical for downstream applications, including structural studies, enzymatic assays, and therapeutic development. This protocol outlines a robust and reproducible workflow for the purification of the this compound protein, a hypothetical protein expressed with an N-terminal polyhistidine tag in E. coli. The strategy involves initial capture by immobilized metal affinity chromatography (IMAC), followed by polishing steps using ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) to remove remaining impurities and aggregates.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This multi-stage process ensures the removal of host cell proteins, nucleic acids, and other contaminants, resulting in a highly pure protein sample.

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification cluster_qc Quality Control expr E. coli Expression of His-tagged this compound harvest Cell Harvest & Lysis expr->harvest clarify Clarification by Centrifugation harvest->clarify imac IMAC (Affinity Chromatography) clarify->imac iex Ion-Exchange Chromatography (IEX) imac->iex sec Size-Exclusion Chromatography (SEC) iex->sec sds SDS-PAGE Analysis sec->sds conc Protein Concentration (A280) sec->conc storage Final Product & Storage conc->storage

Caption: Workflow for the purification and quality control of this compound protein.

Detailed Experimental Protocols

Cell Lysis and Clarification
  • Resuspend Cell Pellet: Thaw the frozen E. coli cell pellet (from a 1 L culture) on ice. Resuspend the pellet in 30 mL of ice-cold Lysis Buffer.

  • Sonication: Sonicate the cell suspension on ice using a probe sonicator. Perform 6 cycles of 30-second pulses with 30-second intervals to prevent overheating.

  • DNase Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

  • Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully decant the clarified supernatant, which contains the soluble His-tagged this compound protein. Filter the supernatant through a 0.45 µm filter.

Immobilized Metal Affinity Chromatography (IMAC)
  • Column Equilibration: Equilibrate a 5 mL Ni-NTA affinity column with 5 column volumes (CV) of IMAC Wash Buffer.

  • Load Sample: Load the clarified supernatant onto the equilibrated column at a flow rate of 1 mL/min.

  • Wash: Wash the column with 10 CV of IMAC Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound this compound protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the protein of interest. Pool the purest fractions.

Ion-Exchange Chromatography (IEX)

This step is designed to separate proteins based on their net surface charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of this compound.

  • Buffer Exchange (if necessary): If the pooled fractions from IMAC have high salt concentration, perform a buffer exchange into IEX Equilibration Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate a suitable IEX column (e.g., a strong anion exchanger) with 5 CV of IEX Equilibration Buffer.

  • Load Sample: Load the buffer-exchanged sample onto the column.

  • Wash: Wash the column with 5 CV of IEX Equilibration Buffer.

  • Elution: Elute the protein using a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.

  • Analysis: Analyze fractions by SDS-PAGE and pool those containing pure this compound.

Size-Exclusion Chromatography (SEC)

This final polishing step separates proteins based on their size and removes any remaining aggregates.

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with 2 CV of SEC Buffer.

  • Sample Concentration: Concentrate the pooled IEX fractions to a volume of 0.5-1.0 mL using a centrifugal concentrator.

  • Load Sample: Inject the concentrated sample onto the equilibrated SEC column.

  • Elution: Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate. Collect fractions.

  • Analysis: Analyze fractions by SDS-PAGE. Pool the fractions corresponding to the monomeric this compound peak.

Buffer Compositions

Buffer NameComposition
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF
IMAC Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole
IMAC Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole
IEX Equilibration 20 mM Tris-HCl pH 8.5
IEX Elution Buffer 20 mM Tris-HCl pH 8.5, 1 M NaCl
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from a 1 L E. coli culture.

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)Yield (%)
Clarified Lysate 5005010100
IMAC Eluate 45429384
IEX Eluate 35349768
SEC Eluate 3030>9960

Potential Application in Signaling Pathway Analysis

Purified this compound could be used to investigate its role in cellular signaling. For instance, it might be a kinase that phosphorylates a downstream target, initiating a signaling cascade.

signaling_pathway Et29 Purified this compound (Kinase) Substrate Substrate Protein Et29->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Effector pSubstrate->Downstream Activation Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway involving this compound as a kinase.

Conclusion

This application note provides a comprehensive and adaptable protocol for the purification of the recombinant protein this compound. By following this multi-step chromatographic procedure, researchers can obtain a high-purity, high-yield protein sample suitable for a wide range of downstream applications. The provided workflow and data serve as a robust starting point for the purification of novel recombinant proteins.

Unraveling the Role of ERp29 in Cellular Homeostasis: An Application Note on CRISPR-Cas9-Mediated Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum protein 29 (ERp29) is a crucial lumenal protein of the endoplasmic reticulum (ER) that plays a significant role in the biosynthesis, folding, and trafficking of a variety of secretory and transmembrane proteins.[1][2][3][4] As a member of the protein disulfide isomerase (PDI) family, ERp29, however, lacks the classic thioredoxin motif, suggesting a distinct, non-catalytic chaperone function.[5][6] Its involvement has been implicated in numerous cellular processes, including the unfolded protein response (UPR) and ER-associated degradation (ERAD), and its dysregulation is linked to various diseases such as cystic fibrosis, cancer, and neurodegenerative disorders.[2][5] This application note details the use of CRISPR-Cas9 technology to elucidate the multifaceted functions of ERp29, providing protocols for gene knockout and functional analysis, alongside quantitative data and pathway visualizations to support further research and drug development efforts.

The Multifaceted Functions of ERp29

ERp29 acts as a molecular chaperone, assisting in the proper folding and maturation of a diverse array of client proteins.[2][4] Its functions extend to facilitating the transport of these proteins from the ER to the Golgi apparatus.[3] Key roles of ERp29 include:

  • Protein Folding and Trafficking: ERp29 is essential for the biogenesis of several proteins, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the epithelial sodium channel (ENaC), thyroglobulin, and proinsulin.[2][4]

  • Unfolded Protein Response (UPR): ERp29 is involved in the cellular response to ER stress. It has been shown to physically interact with and regulate PERK, one of the three primary sensors of the UPR.[1] Upregulation of ERp29 is observed under ER stress conditions.[2]

  • Signal Transduction: Emerging evidence suggests a role for ERp29 in signaling pathways beyond the UPR, such as the Erk1 pathway, where it may be involved in processes like neuronal regeneration.[7]

  • Disease Pathogenesis: Given its fundamental roles in protein homeostasis, dysregulation of ERp29 has been implicated in the pathology of numerous diseases, making it a potential therapeutic target.[5]

Data Presentation: The Impact of ERp29 Modulation

The following tables summarize quantitative data from studies investigating the function of ERp29.

Cell LineMethod of ERp29 DepletionProtein AnalyzedQuantitative EffectReference
Min-6siRNAProinsulin~60% decrease in whole-cell lysate[8]

Table 1: Effect of ERp29 Depletion on Client Protein Levels. This table presents quantitative data on the impact of reducing ERp29 levels on one of its known client proteins, proinsulin.

Cell LineTreatmentPathway AnalyzedKey Genes with Altered ExpressionQuantitative EffectReference
CDDP-sensitive cellsERp29 silencing + CDDPWNT, MAPK, PI3K/AKTIncreased expression of several genesNot specified[9]
Cortical NeuronsERp29 overexpressionErk1 SignalingErk1, PI3KIncreased expression[7][10]
PC3 and MEF cellsDoxorubicin Treatmentp53-dependent ERp29 inductionERp29Increased expression[1]

Table 2: Involvement of ERp29 in Cellular Signaling Pathways. This table highlights the influence of ERp29 on various signaling cascades, demonstrating its broader role in cellular regulation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ERp29 in Mammalian Cells

This protocol provides a general framework for generating ERp29 knockout cell lines using CRISPR-Cas9 technology.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Culture medium, fetal bovine serum (FBS), and antibiotics

  • CRISPR-Cas9 plasmid targeting ERp29 (containing Cas9 nuclease and a specific guide RNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the gRNA target site

  • T7 Endonuclease I assay kit

  • Cloning vectors and reagents for single-cell cloning

Procedure:

  • gRNA Design and Plasmid Construction:

    • Design two to three gRNAs targeting an early exon of the ERp29 gene using online design tools.

    • Clone the designed gRNAs into a suitable CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection:

    • Plate cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the ERp29-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Include a negative control (e.g., a scrambled gRNA).

  • Selection of Transfected Cells:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain selection for 3-5 days until non-transfected cells are eliminated.

  • Verification of Gene Editing:

    • Harvest a population of the selected cells and extract genomic DNA.

    • Amplify the genomic region flanking the gRNA target site by PCR.

    • Perform a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels).

  • Single-Cell Cloning:

    • Generate single-cell derived colonies from the edited cell population by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the individual clones.

  • Screening and Validation of Knockout Clones:

    • Extract genomic DNA from each expanded clone.

    • Sequence the PCR products of the target region to identify clones with frameshift mutations in both alleles of the ERp29 gene.

    • Confirm the absence of ERp29 protein expression in candidate knockout clones by Western blotting.

Protocol 2: Pulse-Chase Analysis of Protein Secretion

This protocol is used to assess the impact of ERp29 knockout on the secretion of a specific protein.

Materials:

  • ERp29 knockout and wild-type control cells

  • Culture medium

  • Pulse medium: Methionine and cysteine-free medium

  • [³⁵S]methionine/cysteine labeling mix

  • Chase medium: Complete medium supplemented with excess unlabeled methionine and cysteine

  • Lysis buffer

  • Antibody specific to the secreted protein of interest

  • Protein A/G agarose beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Preparation:

    • Plate an equal number of ERp29 knockout and wild-type cells and grow to near confluency.

  • Starvation:

    • Wash the cells with PBS and incubate in pre-warmed pulse medium for 30-60 minutes to deplete intracellular pools of methionine and cysteine.

  • Pulse Labeling:

    • Replace the medium with pulse medium containing [³⁵S]methionine/cysteine and incubate for a short period (e.g., 10-15 minutes) to label newly synthesized proteins.

  • Chase:

    • Remove the pulse medium, wash the cells with PBS, and add pre-warmed chase medium.

    • Collect both the cell lysates and the culture medium at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Immunoprecipitation:

    • Lyse the cells at each time point.

    • Pre-clear the cell lysates and culture media with protein A/G agarose beads.

    • Immunoprecipitate the protein of interest from both the lysates and the media using a specific antibody.

  • Analysis:

    • Wash the immunoprecipitates and elute the proteins.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled proteins using a phosphorimager or autoradiography.

    • Quantify the band intensities to determine the rate of protein secretion in knockout versus wild-type cells.

Visualizing ERp29's Role in Cellular Pathways

The following diagrams, generated using Graphviz, illustrate the known and hypothesized roles of ERp29 in key signaling pathways.

ERp29_UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ERp29 ERp29 BiP BiP/GRP78 ERp29->BiP Interacts with PERK PERK ERp29->PERK Physically interacts with and enhances levels BiP->PERK Inhibits IRE1 IRE1 BiP->IRE1 Inhibits ATF6 ATF6 BiP->ATF6 Inhibits UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP Binds to eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1 XBP1s IRE1->XBP1 Slices mRNA ATF6n ATF6 (n) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) ATF4->UPR_Genes Transcription XBP1->UPR_Genes Transcription ATF6n->UPR_Genes Transcription

ERp29's role in the Unfolded Protein Response (UPR).

ERp29_Erk_Pathway ERp29 ERp29 Erk1 Erk1 ERp29->Erk1 Activates PI3K PI3K ERp29->PI3K Activates Caspase3 Caspase-3 ERp29->Caspase3 Inhibits Upstream_Signal Upstream Signal (e.g., Axotomy) Upstream_Signal->ERp29 Influences Neuronal_Regeneration Neuronal Regeneration Erk1->Neuronal_Regeneration Promotes PI3K->Neuronal_Regeneration Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

ERp29's involvement in the Erk1 signaling pathway.

Conclusion and Future Directions

The use of CRISPR-Cas9 to generate ERp29 knockout models provides a powerful tool to dissect its diverse cellular functions. The protocols and data presented here offer a foundation for researchers to investigate the role of ERp29 in protein homeostasis, cellular stress responses, and disease. Future studies employing quantitative proteomics on ERp29 knockout cells will be invaluable in identifying the full spectrum of its client proteins and downstream signaling targets. A deeper understanding of ERp29's mechanisms of action will undoubtedly pave the way for the development of novel therapeutic strategies for a range of debilitating diseases.

References

Application of HT-29 Cells in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a cornerstone of in vitro and in vivo cancer research.[1][2][3] Established in 1964 from a 44-year-old Caucasian female's tumor, these cells are instrumental in studying colorectal cancer biology, progression, and therapeutic responses.[1][3] HT-29 cells are characterized by an epithelial-like morphology and can be cultured as adherent monolayers.[1][3] Under specific culture conditions, such as glucose deprivation or treatment with agents like sodium butyrate, they can differentiate into enterocyte-like cells, making them a valuable model for studying intestinal cell differentiation.[1]

Genetic Profile and Signaling Pathways

A key advantage of the HT-29 cell line is its well-defined genetic landscape, which mirrors common alterations found in colorectal cancers.[1] These cells harbor mutations in crucial tumor suppressor genes and oncogenes, including:

  • TP53: A mutation at position 273 results in an altered p53 protein, leading to increased cell proliferation and resistance to apoptosis.[1]

  • APC: Mutations in the Adenomatous Polyposis Coli gene are a hallmark of colorectal cancer.

  • BRAF V600E: This mutation leads to the constitutive activation of the MAP kinase (MAPK) signaling pathway, which promotes cell proliferation and survival.[1]

The BRAF mutation makes the MAPK pathway a key signaling cascade to study in HT-29 cells.

MAPK_Pathway BRAF BRAF (V600E Mutant) Constitutively Active MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-myc) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, and Drug Resistance Transcription_Factors->Proliferation Promotes

Constitutively active MAPK signaling pathway in HT-29 cells.

In Vitro Applications

HT-29 cells are widely used for in vitro studies due to their ease of culture and reproducibility.[1] They are a valuable tool for high-throughput drug screening, studying drug resistance mechanisms, and investigating the effects of novel therapeutic agents.

Monolayer Culture: The most basic application involves growing HT-29 cells as a monolayer on plastic surfaces. This model is suitable for a wide range of assays, including cytotoxicity, proliferation, and apoptosis assays.

3D Spheroid Models: To better mimic the three-dimensional architecture and microenvironment of solid tumors, HT-29 cells can be grown as spheroids.[4] These 3D models are more representative of in vivo tumors and are increasingly used for drug penetration and efficacy studies.[4]

In_Vitro_Workflow Start Start: HT-29 Cell Culture Seeding Cell Seeding Start->Seeding Monolayer 2D Monolayer Culture Seeding->Monolayer Spheroid 3D Spheroid Formation Seeding->Spheroid Treatment Treatment with Test Compound Monolayer->Treatment Spheroid->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Cell Viability Assay (e.g., MTT, ATP-based) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Caspase activity) Analysis->Apoptosis WesternBlot Western Blot (Protein expression) Analysis->WesternBlot

General experimental workflow for in vitro studies using HT-29 cells.

In Vivo Applications

HT-29 cells are capable of forming tumors when implanted into immunodeficient rodents, making them a valuable tool for in vivo studies.[1] These xenograft models are crucial for evaluating the efficacy and pharmacokinetics of anti-cancer drugs in a living organism.

Subcutaneous Xenograft Model: This is the most common in vivo model, where HT-29 cells are injected subcutaneously into the flank of an immunodeficient mouse.[2][3] This model is relatively easy to establish and allows for straightforward monitoring of tumor growth by caliper measurements.[3]

Orthotopic Xenograft Model: For a more clinically relevant model that mimics the natural tumor microenvironment, HT-29 cells can be implanted into the cecal wall or rectum of mice.[2] Orthotopic models are more complex to establish but provide a better platform for studying local tumor invasion and metastasis.[2]

In_Vivo_Workflow Start Start: HT-29 Cell Culture Harvest Cell Harvesting and Preparation Start->Harvest Implantation Cell Implantation into Immunodeficient Mice Harvest->Implantation Subcutaneous Subcutaneous Injection Implantation->Subcutaneous Orthotopic Orthotopic Implantation (Cecum/Rectum) Implantation->Orthotopic Tumor_Growth Tumor Growth Monitoring Subcutaneous->Tumor_Growth Orthotopic->Tumor_Growth Treatment Treatment with Test Compound Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Tumor_Volume Tumor Volume/Weight Measurement Endpoint->Tumor_Volume Histology Histological Analysis Endpoint->Histology Biomarker Biomarker Analysis (e.g., Immunohistochemistry) Endpoint->Biomarker

General experimental workflow for in vivo xenograft studies using HT-29 cells.

Quantitative Data

The following table summarizes publicly available data on the response of HT-29 cells to certain therapeutic agents.

CompoundModel SystemAssayEndpointValueReference
DoxorubicinHT-29 SpheroidsCell ViabilityIC50 (24h)68.72 µg/mL[4]
DoxorubicinHT-29 SpheroidsCell ViabilityIC50 (48h)15.31 µg/mL[4]
GA (peptide)HT-29 SpheroidsCell ViabilityIC50 (48h)9.78 µM[4]

Experimental Protocols

Protocol 1: Culture of HT-29 Cells

  • Media Preparation: Prepare DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HT-29 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable volume of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).

Protocol 2: Formation of HT-29 Spheroids

  • Cell Preparation: Culture and harvest HT-29 cells as described in Protocol 1.

  • Seeding: Seed a specific number of cells (e.g., 1,000 to 10,000 cells/well) in a 96-well ultra-low attachment, round-bottom plate in a final volume of 200 µL of complete growth medium.[4]

  • Centrifugation: Centrifuge the plate at a low speed (e.g., 200 x g) for 2 minutes to facilitate cell aggregation at the bottom of the wells.[4]

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation.[4] Spheroid formation can be monitored daily using a light microscope.

Protocol 3: Subcutaneous HT-29 Xenograft Model

  • Animal Model: Use female immunodeficient mice (e.g., CD1-Foxn1nu), typically 6-8 weeks old.[3]

  • Cell Preparation: Harvest HT-29 cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a sterile PBS or Matrigel solution at a concentration of 5 x 10^7 cells/mL.[3]

  • Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the lower right flank of each mouse.[3]

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using an electronic caliper 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment and Endpoint: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups. Administer the therapeutic agents as required. The study endpoint is typically reached when tumors in the control group reach a maximum allowable size, at which point all animals are euthanized, and tumors are excised for further analysis.

References

Application Notes & Protocols for Measuring Et-29 Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hypothetical enzyme, Et-29, is a novel kinase implicated in oncogenic signaling pathways. Accurate measurement of its enzymatic activity is critical for understanding its biological function, identifying potent and selective inhibitors, and developing novel therapeutic agents. These application notes provide an overview of common techniques for measuring this compound activity and detailed protocols for their implementation.

I. Overview of Enzyme Assay Techniques

Several methods can be employed to measure the activity of this compound, each with its own advantages and disadvantages. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific reagents. Common assay formats include spectrophotometric, fluorescence-based, and luminescence-based methods.[1][2][3]

  • Spectrophotometric Assays: These assays measure the change in absorbance of light of a solution as the enzyme reaction progresses.[4][5] They are often cost-effective and straightforward to implement but may have lower sensitivity compared to other methods.[3][5]

  • Fluorescence-Based Assays: These assays rely on the change in fluorescence properties of a substrate or probe upon enzymatic activity.[4][6] They offer higher sensitivity than spectrophotometric assays and are well-suited for high-throughput screening (HTS).[7][8]

  • Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, often coupled to the enzymatic reaction of interest.[9] They are highly sensitive and have a wide dynamic range, making them ideal for detecting low levels of enzyme activity.[8][9]

II. Signaling Pathway of this compound

This compound is a hypothetical kinase that plays a crucial role in a signaling cascade initiated by the binding of a growth factor to its receptor. Upon activation, the receptor dimerizes and autophosphorylates, creating a docking site for an adaptor protein. This adaptor protein recruits and activates this compound, which in turn phosphorylates and activates a downstream transcription factor. The activated transcription factor then translocates to the nucleus to regulate the expression of genes involved in cell proliferation.

Et29_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Adaptor Protein Adaptor Protein Growth Factor Receptor->Adaptor Protein Recruits Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds This compound This compound Adaptor Protein->this compound Activates Transcription Factor (Inactive) Transcription Factor (Inactive) This compound->Transcription Factor (Inactive) Phosphorylates Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Gene Expression Gene Expression Transcription Factor (Active)->Gene Expression Promotes

Hypothetical signaling pathway involving the this compound kinase.

III. Experimental Workflow

The general workflow for measuring this compound enzyme activity involves several key steps, from reagent preparation to data analysis. A well-defined workflow is essential for obtaining reproducible and reliable results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer D Dispense Reagents into Microplate A->D B Prepare Substrate Solution B->D C Prepare this compound Enzyme Stock E Initiate Reaction with Enzyme C->E D->E F Incubate at Optimal Temperature E->F G Measure Signal (Absorbance/Fluorescence/Luminescence) F->G H Subtract Background G->H I Calculate Initial Velocity H->I J Determine Kinetic Parameters (Km, Vmax) I->J K Analyze Inhibitor Potency (IC50) I->K

General experimental workflow for an this compound enzyme activity assay.

IV. Detailed Protocols

A. Spectrophotometric Assay Protocol

This protocol describes a continuous spectrophotometric assay for measuring this compound kinase activity using a coupled enzyme system. The production of ADP by this compound is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[10]

Materials:

  • This compound Enzyme

  • Substrate Peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Coupled Enzyme Mix (PK/LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, substrate peptide, ATP, PEP, and NADH in a microcentrifuge tube.

  • Add the coupled enzyme mix (PK/LDH) to the reaction mixture.

  • Pipette the reaction mixture into the wells of a 96-well microplate.

  • Initiate the reaction by adding the this compound enzyme to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm every minute for 30 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

B. Fluorometric Assay Protocol

This protocol outlines a fluorescence-based assay for this compound activity using a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by this compound separates the fluorophore and quencher, resulting in an increase in fluorescence.[7]

Materials:

  • This compound Enzyme

  • Fluorogenic Peptide Substrate

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the fluorogenic peptide substrate and ATP in assay buffer.

  • Dispense the substrate solution into the wells of a 96-well black microplate.

  • Add the this compound enzyme to each well to start the reaction.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • The enzyme activity is proportional to the increase in fluorescence.

C. Luminescent Assay Protocol

This protocol describes a highly sensitive luminescent assay that quantifies this compound activity by measuring the amount of ATP remaining in the reaction. The amount of light generated is inversely proportional to the kinase activity.

Materials:

  • This compound Enzyme

  • Substrate Peptide

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • Luminescent ATP detection reagent (containing luciferase and luciferin)

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Set up the kinase reaction by combining this compound, substrate peptide, and ATP in assay buffer in the wells of a 96-well white microplate.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the luminescent ATP detection reagent to each well.

  • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence indicates ATP consumption and thus, this compound activity.

V. Data Presentation

A. Michaelis-Menten Kinetics of this compound

The kinetic parameters of this compound were determined using the spectrophotometric assay by varying the concentration of the substrate peptide. The data was fitted to the Michaelis-Menten equation to determine the Vmax and Km.[11][12]

Substrate Concentration (µM)Initial Velocity (µM/min)
10.52
20.95
51.85
102.86
204.00
505.56
1006.67

Kinetic Parameters:

  • Vmax: 8.33 µM/min

  • Km: 15.0 µM

B. Inhibition of this compound Activity

The potency of three hypothetical inhibitors against this compound was evaluated using the fluorometric assay. The IC50 values were determined by measuring the enzyme activity at various inhibitor concentrations.

InhibitorIC50 (nM)
Inhibitor A15.2
Inhibitor B89.7
Inhibitor C543.1

These results indicate that Inhibitor A is the most potent inhibitor of this compound activity.

VI. Conclusion

The protocols and data presented provide a comprehensive guide for measuring the enzymatic activity of the hypothetical kinase this compound. The choice of assay will depend on the specific research question and available resources. Accurate and reproducible measurement of this compound activity is fundamental for advancing our understanding of its role in disease and for the development of targeted therapies.

References

Application Notes and Protocols for ERp29 Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum protein 29 (ERp29) is a molecular chaperone residing in the lumen of the endoplasmic reticulum (ER). It plays a crucial role in the processing and transport of secretory proteins.[1] Unlike other members of the protein disulfide isomerase (PDI) family, ERp29 lacks a canonical thioredoxin motif and does not possess disulfide isomerase activity.[2] Emerging evidence indicates that ERp29 is involved in a variety of cellular processes, including the unfolded protein response (UPR), cell proliferation, apoptosis, and tumorigenesis.[2][3][4] Consequently, ERp29 has become a protein of interest in various research fields, including cancer biology and drug development.

These application notes provide a comprehensive guide for designing and conducting experiments involving the knockout of ERp29 to investigate its function in cellular signaling and disease.

Data Presentation

Quantitative Effects of ERp29 Knockdown/Knockout

The following tables summarize quantitative data from studies investigating the impact of ERp29 depletion.

Cell LineTreatmentParameter MeasuredEffect of ERp29 Knockdown/Low ExpressionReference
ARPE-19Nicotine (20 µM)GRP78 Protein Level (relative to control)~2.5-fold increase[5]
ARPE-19Nicotine (20 µM)CHOP Protein Level (relative to control)~2.0-fold increase[5]
ARPE-19Nicotine (20 µM)Cell Viability (%)Significant decrease[5]
Osteosarcoma Cell Lines (MNNG/HOS, 143B, MG-63 vs. U2OS, Saos-2)-Cell Doubling Time (hours)Lower doubling time (higher growth rate) in low-ERp29 expressing cells[6]
MDA-MB-231 (Breast Cancer)-Cell ProliferationOverexpression of ERp29 inhibits proliferation[7][8]

Signaling Pathways and Experimental Workflows

ERp29 and the Unfolded Protein Response (UPR)

ERp29 plays a significant role in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. The UPR is primarily mediated by three ER transmembrane sensors: PERK, IRE1α, and ATF6.

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol ERp29 ERp29 PERK PERK ERp29->PERK interacts with ATF6 ATF6 ERp29->ATF6 escorts to Golgi BiP BiP BiP->PERK inhibits BiP->ATF6 inhibits unfolded_proteins Unfolded Proteins unfolded_proteins->BiP binds eIF2a eIF2α PERK->eIF2a phosphorylates Golgi Golgi ATF6->Golgi translocates ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes cleaved_ATF6 Cleaved ATF6 (n) Nucleus Nucleus cleaved_ATF6->Nucleus translocates Golgi->cleaved_ATF6 cleavage Nucleus->CHOP induces

Caption: ERp29 interaction with the PERK and ATF6 branches of the UPR.

Experimental Workflow for ERp29 Knockout Studies

A typical workflow for investigating the effects of ERp29 knockout involves several key stages, from generating the knockout cell line to performing functional assays.

Experimental_Workflow cluster_Generation Knockout Cell Line Generation cluster_Assays Functional Assays sgRNA_design sgRNA Design & Vector Construction transfection Transfection/Transduction sgRNA_design->transfection selection Single Cell Cloning & Selection transfection->selection validation Validation (Sequencing, Western Blot) selection->validation proliferation Cell Proliferation Assay (e.g., MTT) validation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) validation->apoptosis secretion Protein Secretion Analysis (e.g., ELISA, MS) validation->secretion er_stress ER Stress Analysis (e.g., Western for UPR markers) validation->er_stress data_analysis Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis secretion->data_analysis er_stress->data_analysis

References

Application Notes and Protocols for the Quantification of Etelcalcetide (Et-29) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide (also known as Et-29 or Parsabiv®) is a synthetic peptide calcimimetic agent used in the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2][3] It functions by allosterically binding to and activating the calcium-sensing receptor (CaSR) on the parathyroid gland, which leads to a reduction in the secretion of parathyroid hormone (PTH) and subsequently lowers serum calcium and phosphorus levels.[1][2] Accurate quantification of Etelcalcetide in biological samples, such as plasma and serum, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

These application notes provide detailed methodologies for the quantification of Etelcalcetide, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for small molecule and peptide quantification in complex biological matrices.

Signaling Pathway of Etelcalcetide

Etelcalcetide exerts its therapeutic effect by activating the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. The binding of Etelcalcetide enhances the receptor's sensitivity to extracellular calcium, initiating a downstream signaling cascade that ultimately suppresses PTH secretion.

Etelcalcetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etelcalcetide Etelcalcetide (this compound) CaSR Calcium-Sensing Receptor (CaSR) Etelcalcetide->CaSR Ca_ion Ca²⁺ Ca_ion->CaSR Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion leads to MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->PTH_secretion contributes to

Etelcalcetide (this compound) signaling pathway through the Calcium-Sensing Receptor (CaSR).

Quantitative Data

The following table summarizes pharmacokinetic parameters and therapeutic effects of Etelcalcetide from clinical trials. Direct plasma concentrations of Etelcalcetide are not always reported; however, dose and corresponding PTH reduction are key quantitative measures.

ParameterValueBiological MatrixStudy PopulationReference
Starting Dose 5 mg, three times per week-Hemodialysis patients with secondary hyperparathyroidism[4][5]
Maximum Dose 15 mg, three times per week-Hemodialysis patients with secondary hyperparathyroidism[4]
Time to Steady State Approximately 4 weeksPlasmaJapanese hemodialysis patients[4]
Effective Half-life 3-5 daysPlasmaPatients undergoing hemodialysis[5]
Primary Efficacy Endpoint >30% reduction in mean PTH from baselineSerumHemodialysis patients with secondary hyperparathyroidism[4][5][6][7]
Trial A: % Patients with >30% PTH reduction 74.0% (Etelcalcetide) vs. 8.3% (Placebo)SerumHemodialysis patients[6][7]
Trial B: % Patients with >30% PTH reduction 75.3% (Etelcalcetide) vs. 9.6% (Placebo)SerumHemodialysis patients[6][7]
Elimination in Dialysate Approximately 60% of the administered doseDialysatePatients with CKD on hemodialysis[8]

Experimental Protocols

Method 1: Quantification of Etelcalcetide in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of Etelcalcetide in human plasma using solid-phase extraction (SPE) followed by LC-MS/MS. This method is based on established principles for peptide quantification.

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma Sample (e.g., 200 µL) add_is Add Internal Standard (Stable Isotope-Labeled Etelcalcetide) start->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Sample supernatant->spe_load spe_condition SPE Cartridge Conditioning (e.g., Methanol, Water) spe_condition->spe_load Prepare Cartridge spe_wash Wash (e.g., aqueous buffer to remove salts) spe_load->spe_wash spe_elute Elute Etelcalcetide (e.g., with organic solvent like acetonitrile/methanol) spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis

Workflow for sample preparation of Etelcalcetide from plasma using SPE.
  • Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • Etelcalcetide reference standard

    • Stable isotope-labeled Etelcalcetide (internal standard, IS)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Sample Thawing: Thaw plasma samples on ice.

    • Internal Standard Spiking: To 200 µL of plasma, add a known concentration of the stable isotope-labeled Etelcalcetide internal standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing.[9][10][11]

    • Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Elution: Elute Etelcalcetide and the internal standard with 1 mL of an appropriate elution solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA / 5% Acetonitrile with 0.1% FA).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for Etelcalcetide and its stable isotope-labeled internal standard need to be determined by infusing the pure compounds into the mass spectrometer.[12] The selection of appropriate MRM transitions is critical for the sensitivity and selectivity of the assay.

    • Instrument Parameters: Optimize instrument parameters such as collision energy and cone voltage for maximal signal intensity.[12]

3. Calibration and Quantification

  • Prepare a calibration curve by spiking known concentrations of Etelcalcetide reference standard into blank plasma and processing these samples alongside the unknown samples.

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model, typically with a weighting factor of 1/x or 1/x², to fit the calibration curve.

  • Determine the concentration of Etelcalcetide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The quantification of Etelcalcetide in biological samples is essential for understanding its pharmacokinetic profile and ensuring its therapeutic efficacy and safety. The LC-MS/MS method, coupled with a robust sample preparation technique like solid-phase extraction, provides the necessary sensitivity, specificity, and accuracy for this purpose. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical application of Etelcalcetide.

References

Practical Guide to Working with "Compound Et-29"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated as "Compound Et-29." The identifier "this compound" may be an internal project code, a typographical error, or an incomplete reference. This guide provides information on several distinct molecules referred to as "compound 29" in various research contexts. Researchers should verify the precise identity of their compound of interest before proceeding with any experimental work.

This document is intended for researchers, scientists, and drug development professionals. It provides an overview of several compounds designated as "compound 29" and offers a detailed practical guide for one of these, a potential anti-cataract agent, as an illustrative example of the requested format.

Overview of Compounds Referred to as "Compound 29"

Several distinct chemical entities have been described in scientific literature under the name "compound 29." Below is a summary of some of these molecules.

  • A Sterol Compound for Cataract Treatment: A significant body of research points to a sterol, referred to as "compound 29," with the potential to reverse cataracts. This molecule has been shown to stabilize crystallins, the primary proteins in the eye's lens, and to dissolve amyloid aggregates that cause lens opacity.[1]

  • FGFR2/3 Inhibitor: A molecule designated "compound 29" has been identified as a sub-nanomolar inhibitor of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3).[2] Such inhibitors are of interest in oncology for the treatment of cancers driven by FGFR pathway dysregulation.

  • Thromboxane A2 Formation Inhibitor (HA-29): A compound with the identifier HA-29, a pyranopyrazole derivative, has been shown to inhibit the formation of thromboxane A2 and act as an antagonist at the thromboxane A2/prostaglandin endoperoxide receptor in platelets. This gives it antiplatelet aggregation properties.

  • NLRP3 Inflammasome Inhibitor: A chalcone derivative, also termed "compound 29," has demonstrated potent inhibitory activity against the NLRP3 inflammasome. This pathway is implicated in a variety of inflammatory diseases, making its inhibitors therapeutically relevant.

  • Interleukin-29 (IL-29): While not a small molecule, Interleukin-29 (also known as IFN-λ1) is a cytokine that is part of the type III interferon family.[3] It plays a role in the immune response to viral infections and has been investigated for its therapeutic potential.[3]

Detailed Application Notes and Protocols for "Compound 29" (Anti-Cataract Sterol)

The following sections provide a practical guide for working with the sterol-based "compound 29" identified as a potential treatment for cataracts.

Mechanism of Action

"Compound 29" is a sterol that has been identified for its ability to stabilize α-crystallins, which are essential for maintaining the transparency and flexibility of the eye lens. In cataracts, these proteins can misfold and aggregate into amyloid fibrils, leading to lens opacity. "Compound 29" functions by binding to α-crystallins, preventing their aggregation and even dissolving pre-existing amyloid formations.[1]

Signaling and Molecular Interaction Pathway

The primary interaction of "compound 29" is with the α-crystallin proteins in the lens. This interaction prevents the conformational changes that lead to aggregation and amyloid formation.

Mechanism of Action of Anti-Cataract 'Compound 29' α-Crystallin (soluble) α-Crystallin (soluble) Stressed/Aged α-Crystallin (unfolded) Stressed/Aged α-Crystallin (unfolded) α-Crystallin (soluble)->Stressed/Aged α-Crystallin (unfolded) Aging, Stress Amyloid Aggregates (insoluble) Amyloid Aggregates (insoluble) Stressed/Aged α-Crystallin (unfolded)->Amyloid Aggregates (insoluble) Aggregation Stabilized α-Crystallin Stabilized α-Crystallin Stressed/Aged α-Crystallin (unfolded)->Stabilized α-Crystallin Dissolved Aggregates Dissolved Aggregates Amyloid Aggregates (insoluble)->Dissolved Aggregates Compound 29 Compound 29 Compound 29->Stressed/Aged α-Crystallin (unfolded) Binds and Stabilizes Compound 29->Amyloid Aggregates (insoluble) Promotes Dissolution

Caption: Interaction of "Compound 29" with α-crystallin to prevent and reverse aggregation.

Quantitative Data Summary
ParameterValueSpeciesModelReference
In Vitro Efficacy
α-Crystallin StabilizationSignificantBovineLaboratory dish tests[1]
Amyloid DissolutionDemonstratedBovineLaboratory dish tests[1]
In Vivo Efficacy
Lens Transparency RestorationPartial RestorationMousePredisposed cataract model[1]
Age-Related CataractSimilar positive resultsMouseNatural age-related model[1]
Ex Vivo Efficacy
Human Lens TissuePositive effect on transparencyHumanSurgically removed cataracts[1]
Experimental Protocols

Objective: To assess the ability of "Compound 29" to prevent stress-induced aggregation of α-crystallin.

Materials:

  • Purified α-crystallin protein

  • "Compound 29" stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Heat source (e.g., water bath or thermocycler)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of α-crystallin in PBS to a final concentration of 0.5 mg/mL.

  • Prepare serial dilutions of "Compound 29" in PBS.

  • In a 96-well plate, mix the α-crystallin solution with different concentrations of "Compound 29" (and a vehicle control, e.g., DMSO).

  • Incubate the plate at a stress-inducing temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Measure the light scattering at 340 nm at regular intervals to monitor protein aggregation.

  • Plot absorbance vs. time for each concentration of "Compound 29" to determine its effect on aggregation kinetics.

Workflow for In Vitro Aggregation Assay A Prepare α-crystallin and Compound 29 solutions B Mix solutions in 96-well plate A->B C Incubate at stress temperature (e.g., 60°C) B->C D Measure absorbance at 340 nm over time C->D E Analyze data and plot aggregation curves D->E

Caption: A simplified workflow for the in vitro α-crystallin aggregation assay.

Objective: To evaluate the effect of "Compound 29" on the transparency of intact lenses with induced cataracts.

Materials:

  • Freshly isolated lenses from an animal model (e.g., mouse or rabbit)

  • M199 culture medium (or similar) supplemented with antibiotics

  • Agent to induce cataract (e.g., selenite or a calcium ionophore)

  • "Compound 29" formulated for topical application (e.g., in an eye drop vehicle)

  • Incubator (37°C, 5% CO2)

  • Slit-lamp microscope or a digital imaging system to assess lens opacity

Procedure:

  • Aseptically isolate lenses and place them in individual wells of a 24-well plate containing culture medium.

  • Induce cataract formation by adding the cataractogenic agent to the medium for a specified period (e.g., 24 hours).

  • After induction, replace the medium with fresh medium containing different concentrations of "Compound 29" or the vehicle control.

  • Culture the lenses for several days, changing the medium daily.

  • At the end of the culture period, examine the lenses using a slit-lamp or capture high-resolution images.

  • Quantify lens opacity using image analysis software to determine the effect of "Compound 29."

Workflow for Ex Vivo Lens Culture A Isolate animal lenses B Induce cataract in culture medium A->B C Treat lenses with Compound 29 or vehicle B->C D Culture for several days C->D E Assess lens transparency (e.g., slit-lamp) D->E F Quantify opacity E->F

Caption: A generalized workflow for the ex vivo lens organ culture experiment.

Safety and Handling

As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling "Compound 29." Work should be conducted in a well-ventilated area. For information on solubility, storage, and specific safety precautions, refer to the manufacturer's Safety Data Sheet (SDS).

Final Note: The detailed guide provided above is based on the publicly available information for one of the molecules referred to as "compound 29." It is crucial to confirm the identity of your specific compound and consult the primary literature for detailed experimental conditions.

References

Application Note & Protocol: High-Throughput Screening Assay for Et-29 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Et-29, a novel therapeutic target implicated in [mention disease area, e.g., oncology, inflammatory diseases], has garnered significant interest within the drug discovery community. Its role in the [Name of Pathway] signaling cascade makes it a compelling target for the development of small molecule inhibitors. This document provides a detailed protocol for a robust and high-throughput screening (HTS) assay designed to identify and characterize inhibitors of this compound. The described assay is a [mention assay type, e.g., biochemical, cell-based] assay that measures the [mention what is measured, e.g., enzymatic activity, protein-protein interaction] of this compound.

Principle of the Assay

This assay is based on the principle of [describe the core principle, e.g., time-resolved fluorescence resonance energy transfer (TR-FRET), AlphaLISA, luminescence, fluorescence polarization]. In the absence of an inhibitor, this compound [describe its activity, e.g., phosphorylates its substrate], leading to a [describe the signal, e.g., high FRET signal]. When an effective inhibitor binds to this compound, its activity is blocked, resulting in a [describe the change in signal, e.g., decrease in the FRET signal]. The change in signal is directly proportional to the inhibitory activity of the compound.

Signaling Pathway of this compound

The following diagram illustrates the putative signaling pathway in which this compound is involved.

Et29_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Upstream_Signal->Receptor Et29_complex This compound Activation Receptor->Et29_complex Substrate Substrate Et29_complex->Substrate Catalyzes Product Downstream Effector Substrate->Product Cellular_Response Cellular Response (e.g., Proliferation, Survival) Product->Cellular_Response

Caption: Putative signaling cascade involving this compound.

Experimental Workflow

The overall workflow for the this compound inhibitor screening assay is depicted below. It involves reagent preparation, compound dispensing, reaction incubation, and signal detection.

Assay_Workflow start Start plate_prep 1. Prepare 384-well Assay Plate start->plate_prep compound_add 2. Dispense Compounds & Controls (e.g., 50 nL) plate_prep->compound_add enzyme_add 3. Add this compound Enzyme Solution (e.g., 5 µL) compound_add->enzyme_add pre_incubation 4. Pre-incubation (e.g., 15 min at RT) enzyme_add->pre_incubation substrate_add 5. Add Substrate Solution (e.g., 5 µL) pre_incubation->substrate_add reaction_incubation 6. Reaction Incubation (e.g., 60 min at RT) substrate_add->reaction_incubation detection_add 7. Add Detection Reagent (e.g., 10 µL) reaction_incubation->detection_add final_incubation 8. Final Incubation (e.g., 30 min at RT) detection_add->final_incubation read_plate 9. Read Plate on Detector final_incubation->read_plate end End read_plate->end

Caption: High-throughput screening workflow for this compound inhibitors.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Storage
Recombinant Human this compoundIn-house/Vendor[Specify]-80°C
This compound Substrate, Biotinylated[Specify][Specify]-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-houseN/A4°C
ATPSigma-AldrichA7699-20°C
DMSO, ACS GradeSigma-AldrichD2650RT
Positive Control Inhibitor[Specify][Specify]-20°C
Detection Reagent A[Specify][Specify]4°C
Detection Reagent B[Specify][Specify]4°C
384-well, low-volume, white platesCorning3572RT

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of Assay Buffer.

  • This compound Enzyme Solution (2X): Thaw recombinant this compound on ice. Dilute the enzyme to a final concentration of [e.g., 2 nM] in 1X Assay Buffer. Prepare fresh daily and keep on ice.

  • Substrate/ATP Solution (2X): Prepare a solution containing [e.g., 200 nM] biotinylated substrate and [e.g., 20 µM] ATP in 1X Assay Buffer.

  • Detection Reagent Mix: Immediately before use, mix Detection Reagent A and Detection Reagent B in a [e.g., 1:1] ratio. Protect from light.

  • Compound Plates: Prepare serial dilutions of test compounds in DMSO. For a primary screen, a single concentration of [e.g., 10 µM] is typically used. For dose-response curves, an 11-point, 1:3 serial dilution starting from [e.g., 100 µM] is recommended.

Assay Procedure (384-well format)
  • Using an acoustic dispenser (e.g., Echo 525), transfer 50 nL of compound solution from the compound plates to the 384-well assay plates.

    • Negative Control: Dispense 50 nL of DMSO (0% inhibition).

    • Positive Control: Dispense 50 nL of a known this compound inhibitor at a saturating concentration (e.g., 10 µM) (100% inhibition).

  • Add 5 µL of the 2X this compound Enzyme Solution to all wells.

  • Centrifuge the plates at 1,000 rpm for 1 minute.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.

  • Centrifuge the plates at 1,000 rpm for 1 minute.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the Detection Reagent Mix to all wells.

  • Centrifuge the plates at 1,000 rpm for 1 minute.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Read the plate on a suitable plate reader (e.g., PHERAstar FSX) using the appropriate settings for your chosen assay technology.

Data Analysis

Primary Screen Analysis

The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A hit is typically defined as a compound exhibiting a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response Analysis

For compounds identified as hits, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce this compound activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Data Presentation

Table 1: Assay Performance Metrics
ParameterValueDescription
Z'-factor> 0.7A measure of assay quality and robustness.
Signal-to-Background> 10Ratio of the mean signal of negative controls to positive controls.
CV of Controls< 10%Coefficient of variation for both positive and negative controls.
DMSO Tolerance< 1%Maximum tolerated DMSO concentration without significant signal change.
Table 2: Example IC50 Data for Control Compounds
CompoundIC50 (nM)Hill Slope
Control Inhibitor A15.21.10.995
Control Inhibitor B89.70.90.991
Staurosporine (non-selective)5.41.00.998

Logical Flow for Hit Confirmation

Once primary hits are identified, a confirmation and characterization cascade is essential to eliminate false positives and prioritize promising candidates.

Hit_Confirmation_Flow primary_screen Primary HTS Screen (Single Concentration) hit_identification Hit Identification (e.g., >50% Inhibition) primary_screen->hit_identification dose_response Dose-Response (IC50) Assay hit_identification->dose_response Primary Hit end_no Discard hit_identification->end_no Not a Hit potency_check Potency Check (e.g., IC50 < 10 µM) dose_response->potency_check ortho_assay Orthogonal Assay (Different Technology) potency_check->ortho_assay Potent potency_check->end_no Not Potent selectivity_assay Selectivity Profiling (vs. Related Targets) ortho_assay->selectivity_assay cell_based_assay Cell-Based Target Engagement Assay selectivity_assay->cell_based_assay lead_candidate Lead Candidate cell_based_assay->lead_candidate

Caption: Workflow for hit confirmation and lead progression.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Et-29 Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression of Et-29 protein.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any expression of my this compound protein. What are the possible causes and solutions?

A1: No protein expression is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary aspects to investigate:

  • Plasmid Integrity: Verify the integrity of your pthis compound expression vector. Ensure that the this compound gene was correctly cloned, is in the correct reading frame, and that no mutations (like a premature stop codon) were introduced.[1][2] Sequencing the plasmid is highly recommended before starting expression studies.[2]

  • Host Strain Compatibility: The pET system relies on the presence of T7 RNA polymerase for transcription of the gene of interest. This enzyme is typically provided by the E. coli host strain, such as BL21(DE3).[3][4] Ensure you are not using a cloning strain like Stbl3 for expression, as it lacks the T7 RNA polymerase gene.[3][4]

  • Induction Conditions: The induction process itself might be suboptimal. Verify the concentration and freshness of the IPTG inducer.[2] Also, ensure the cell density (OD600) is within the optimal range (typically 0.6-0.8) before adding IPTG.[3][5]

  • Protein Toxicity: The this compound protein itself might be toxic to the E. coli host, leading to cell death upon induction.[3][6] Leaky expression (basal expression before induction) can exacerbate this issue.[2][4] Consider using host strains like BL21(DE3)pLysS or pLysE, which express T7 lysozyme to suppress basal T7 RNA polymerase activity.[4][6] Adding glucose to the growth medium can also help repress leaky expression.[1]

  • Codon Usage: If the this compound gene is from a eukaryotic source, it may contain codons that are rarely used by E. coli. This can lead to premature termination of translation or misincorporation of amino acids.[1][2] Analyze the codon usage of your gene and consider gene synthesis with optimized codons for E. coli or use a host strain that supplies tRNAs for rare codons.[2][7]

Q2: My this compound protein is expressed, but the yield is very low. How can I improve it?

A2: Low protein yield can be addressed by optimizing several experimental parameters.

  • Optimize Induction Conditions: Fine-tuning the IPTG concentration, induction temperature, and duration can significantly impact yield.[1][3] Lower temperatures (e.g., 16-25°C) with longer induction times (overnight) can sometimes improve the yield of soluble protein.[1][5]

  • Culture Conditions: Ensure you are using a fresh bacterial colony to start your culture, as this generally leads to higher protein yields.[1] Using a richer medium than LB, such as Terrific Broth (TB) or auto-induction media, can also boost cell density and protein production.

  • Protease Degradation: The expressed protein may be susceptible to degradation by host cell proteases.[6] Using protease-deficient host strains and adding protease inhibitors during cell lysis can help protect your protein.[6][8]

  • Plasmid Stability: In some cases, especially with ampicillin-resistant plasmids, the plasmid can be lost from the cell population during culture.[1] Ensure that the antibiotic concentration in your culture medium is appropriate and maintained.

Q3: My this compound protein is forming inclusion bodies. How can I increase its solubility?

A3: Inclusion bodies are insoluble aggregates of misfolded protein.[7][9] While expression in inclusion bodies can sometimes be advantageous for purification, obtaining soluble, active protein is often the goal.[7][9][10] Here are strategies to improve solubility:

  • Lower Expression Temperature: Reducing the induction temperature to 15-20°C is a common and effective method to slow down protein synthesis, allowing more time for proper folding and increasing the yield of soluble protein.[1][6]

  • Reduce Inducer Concentration: High concentrations of IPTG can lead to very rapid protein expression, overwhelming the cellular folding machinery and promoting aggregation.[7] Try a range of lower IPTG concentrations.

  • Use a Different Host Strain: Some E. coli strains are engineered to assist with protein folding. Strains that co-express chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can help properly fold your protein of interest.[11]

  • Solubility-Enhancing Fusion Tags: Fusing your this compound protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility.[11][12]

  • Optimize Buffer Conditions: The composition of your lysis buffer can impact protein solubility. Adding stabilizing agents like glycerol, L-arginine, or non-detergent sulfobetaines can help keep the protein in solution.[13][14]

Troubleshooting Guides

Guide 1: Diagnosing No or Low Protein Expression

This guide provides a systematic approach to troubleshooting failed or low-yield this compound protein expression experiments.

G start Start: No/Low Protein Expression check_plasmid 1. Verify Plasmid - Sequence construct - Check reading frame - Confirm promoter integrity start->check_plasmid plasmid_ok Plasmid OK? check_plasmid->plasmid_ok fix_plasmid Action: Re-clone or perform site-directed mutagenesis plasmid_ok->fix_plasmid No check_host 2. Check Host Strain - Correct strain for T7 expression (e.g., BL21(DE3))? - Competent cells viable? plasmid_ok->check_host Yes fix_plasmid->check_plasmid host_ok Host OK? check_host->host_ok fix_host Action: Transform into appropriate expression host (e.g., BL21(DE3)) host_ok->fix_host No optimize_induction 3. Optimize Induction - Titrate IPTG concentration - Vary induction time and temperature - Check OD600 at induction host_ok->optimize_induction Yes fix_host->check_host induction_ok Expression Improved? optimize_induction->induction_ok consider_toxicity 4. Assess Protein Toxicity - Monitor cell growth post-induction - Check for leaky expression induction_ok->consider_toxicity No success Successful Expression induction_ok->success Yes toxicity_issue Toxicity Signs? consider_toxicity->toxicity_issue fix_toxicity Action: Use pLysS/pLysE host, add glucose to media, lower induction temp. toxicity_issue->fix_toxicity Yes codon_bias 5. Check Codon Usage - Analyze for rare codons in E. coli toxicity_issue->codon_bias No fix_toxicity->optimize_induction codon_issue Rare Codons Present? codon_bias->codon_issue fix_codons Action: Re-synthesize gene with optimized codons or use Rosetta strain codon_issue->fix_codons Yes codon_issue->success No, consult specialist fix_codons->optimize_induction

Caption: Troubleshooting workflow for no or low protein expression.

Guide 2: Improving Protein Solubility and Reducing Inclusion Bodies

This guide outlines a workflow for optimizing the expression of this compound to yield soluble protein.

G start Start: Protein in Inclusion Bodies lower_temp 1. Lower Induction Temperature (e.g., 15-20°C overnight) start->lower_temp temp_ok Solubility Improved? lower_temp->temp_ok reduce_iptg 2. Reduce IPTG Concentration (e.g., 0.05-0.1 mM) temp_ok->reduce_iptg No success Soluble Protein Obtained temp_ok->success Yes iptg_ok Solubility Improved? reduce_iptg->iptg_ok change_host 3. Change Host Strain - Co-express chaperones (e.g., Rosetta-gami) iptg_ok->change_host No iptg_ok->success Yes host_ok Solubility Improved? change_host->host_ok add_tag 4. Add Solubility Tag - Fuse with MBP, GST, etc. host_ok->add_tag No host_ok->success Yes tag_ok Solubility Improved? add_tag->tag_ok optimize_lysis 5. Optimize Lysis Buffer - Add stabilizers (glycerol, arginine) - Test different pH and salt concentrations tag_ok->optimize_lysis No tag_ok->success Yes lysis_ok Solubility Improved? optimize_lysis->lysis_ok refold Consider Refolding from Inclusion Bodies lysis_ok->refold No lysis_ok->success Yes

Caption: Workflow for increasing protein solubility.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Expression Optimization
ParameterRecommended RangeConsiderations
Host Strain BL21(DE3), BL21(DE3)pLysS, Rosetta(DE3)Use pLysS for toxic proteins. Use Rosetta for genes with rare codons.[2][4]
Culture Medium LB, TB, M9 Minimal MediumTB can increase yield. M9 is a less rich medium that can sometimes improve solubility.[1]
OD600 at Induction 0.6 - 0.8Inducing too early or too late can negatively impact yield.[3][5]
IPTG Concentration 0.1 mM - 1.0 mMHigher concentrations can lead to inclusion bodies.[1]
Induction Temperature 16°C - 37°CLower temperatures often improve solubility.[1][3]
Induction Duration 3 hours - OvernightLower temperatures require longer induction times.[1]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Test Solubility

This protocol is designed to quickly assess the expression and solubility of this compound under different conditions.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your pthis compound-Et-29 plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture in several flasks. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce each culture with a different concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and at different temperatures (e.g., 37°C for 3-4 hours, 25°C for 5 hours, 18°C overnight).

  • Cell Harvesting: Harvest 1 mL of cells from each condition by centrifugation.

  • Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication or with a chemical lysis reagent.

  • Solubility Analysis: Centrifuge the lysate at high speed (e.g., >14,000 x g) for 20 minutes at 4°C.[14]

  • SDS-PAGE Analysis: Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze both fractions by SDS-PAGE to determine the expression level and the proportion of soluble this compound protein.

Protocol 2: Inclusion Body Washing and Solubilization

If this compound is expressed in inclusion bodies, this protocol can be used to wash and then solubilize the protein for subsequent refolding.

  • Cell Lysis: After cell harvesting, resuspend the cell pellet in a lysis buffer and lyse the cells.

  • Inclusion Body Collection: Centrifuge the lysate to pellet the inclusion bodies. Discard the supernatant.

  • Washing: Wash the inclusion bodies by resuspending the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and/or a low concentration of a denaturant (e.g., 2 M urea).[9] This helps to remove contaminating proteins and membrane components. Repeat the wash step several times.

  • Solubilization: After the final wash, solubilize the clean inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

  • Refolding: The solubilized, denatured protein is now ready for refolding protocols, which typically involve the gradual removal of the denaturant by methods like dialysis or rapid dilution.

References

Technical Support Center: Synthesis of Compound Et-29

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Compound Et-29. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield and purity of Compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Compound this compound?

A1: The synthesis of Compound this compound is a two-step process. The first step is a Suzuki coupling reaction between 4-bromobenzaldehyde and (4-methoxyphenyl)boronic acid to form intermediate this compound-Int. The second step is a Pictet-Spengler reaction of this compound-Int with tryptamine to yield the final product, Compound this compound.

Q2: What are the most critical parameters affecting the yield of the Suzuki coupling step?

A2: The critical parameters for the Suzuki coupling step are the choice of palladium catalyst and ligand, the base used, the reaction temperature, and the solvent system. Inefficient catalyst activity or an inappropriate base can lead to significant decreases in yield.

Q3: Are there any known stable byproducts in the Pictet-Spengler reaction?

A3: Yes, a common byproduct is the corresponding imine formed from the condensation of this compound-Int and tryptamine, which may not cyclize completely if the reaction conditions are not optimal. Dehydration of the final product can also occur under harsh acidic conditions.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress.[1] For the Suzuki coupling, you can monitor the disappearance of the starting materials. For the Pictet-Spengler reaction, you can monitor the formation of the product and the disappearance of the intermediate and tryptamine. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[2]

Q5: What are the recommended purification methods for Compound this compound?

A5: The crude product from the Suzuki coupling step is typically purified by column chromatography. The final Compound this compound can be purified by crystallization or column chromatography.[3][4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Compound this compound.

Issue 1: Low Yield in the Suzuki Coupling Step

Q: My Suzuki coupling reaction is giving a low yield (<50%). What are the potential causes and how can I improve it?

A: Low yield in the Suzuki coupling step can be attributed to several factors. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. Use a fresh batch of catalyst. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand The choice of ligand is crucial. If using a standard ligand like PPh3, consider switching to a more electron-rich and sterically hindered ligand such as a biarylphosphine ligand (e.g., SPhos, XPhos).
Incorrect Base The strength and solubility of the base are important. If using a weak base like Na2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3.
Low Reaction Temperature Suzuki couplings often require elevated temperatures. Ensure the reaction is heated to the recommended temperature (e.g., 80-100 °C).
Poor Solvent Choice The solvent system should be able to dissolve the reactants and the base. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often effective.

Data Presentation: Optimization of Suzuki Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base Temperature (°C) Yield of this compound-Int (%)
Pd(PPh3)4 (5)-Na2CO38045
Pd(OAc)2 (2)PPh3 (4)K2CO38060
Pd(OAc)2 (2)SPhos (4)K3PO410085
Pd2(dba)3 (1)XPhos (2)Cs2CO310092
Issue 2: Incomplete Pictet-Spengler Reaction

Q: I am observing a significant amount of unreacted starting material or the intermediate imine in my Pictet-Spengler reaction. What should I do?

A: An incomplete Pictet-Spengler reaction is often due to issues with the acid catalyst or reaction conditions.

Potential Cause Troubleshooting Suggestion
Inappropriate Acid Catalyst The reaction is acid-catalyzed. If using a weak acid, consider switching to a stronger acid like trifluoroacetic acid (TFA).
Insufficient Reaction Time The reaction may require a longer time to go to completion. Monitor the reaction by TLC or HPLC and allow it to proceed until the starting materials are consumed.
Water in the Reaction The presence of water can hinder the reaction. Ensure all solvents and reagents are dry.

Experimental Protocols

Step 1: Synthesis of Intermediate this compound-Int (Suzuki Coupling)
  • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K3PO4, 2.0 eq).

  • Add a mixture of toluene and water (4:1 v/v) to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield this compound-Int.

Step 2: Synthesis of Compound this compound (Pictet-Spengler Reaction)
  • Dissolve this compound-Int (1.0 eq) and tryptamine (1.1 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by crystallization from ethanol to yield Compound this compound.

Visualizations

Synthesis_Pathway cluster_suzuki Suzuki Coupling cluster_pictet Pictet-Spengler 4-bromobenzaldehyde 4-bromobenzaldehyde This compound-Int This compound-Int 4-bromobenzaldehyde->this compound-Int Pd(OAc)2, SPhos, K3PO4 4-methoxyphenyl_boronic_acid 4-methoxyphenyl_boronic_acid 4-methoxyphenyl_boronic_acid->this compound-Int Compound_this compound Compound_this compound This compound-Int->Compound_this compound TFA Tryptamine Tryptamine Tryptamine->Compound_this compound

Caption: Reaction pathway for the synthesis of Compound this compound.

Experimental_Workflow A Mix Reactants and Solvent B Degas the Mixture A->B C Add Catalyst and Ligand B->C D Heat and Stir C->D E Monitor by TLC D->E F Workup and Extraction E->F Reaction Complete G Purification F->G H Characterization G->H

Caption: General experimental workflow for a synthesis step.

Troubleshooting_Tree Start Low Yield Issue CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes Solution1 Use fresh catalyst CheckCatalyst->Solution1 No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes Solution2 Switch to a stronger base CheckBase->Solution2 No Solution3 Increase reaction temperature CheckTemp->Solution3 No No1 No Yes1 Yes No2 No Yes2 Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: ERp29 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ERp29 Western blotting. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and consistent results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during ERp29 Western blotting, offering potential causes and solutions.

Q1: Why am I not seeing any band for ERp29?

Possible Causes:

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful. Small proteins like ERp29 (approximately 29 kDa) might pass through the membrane, while larger proteins may not transfer efficiently.[1]

  • Low Protein Expression: The sample may not contain a sufficient amount of ERp29 for detection.

  • Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage or handling.

  • Incorrect Antibody Dilution: The concentration of the primary or secondary antibody may be too low.[2][3]

Solutions:

  • Verify Protein Transfer: Use a Ponceau S stain on the membrane after transfer to visualize total protein and confirm a successful transfer.[1] For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[4]

  • Optimize Protein Load: Increase the amount of protein loaded onto the gel. A typical starting point is 20-40 µg of total protein from cell lysate.

  • Use a Positive Control: Include a sample known to express ERp29 to validate the experimental setup.

  • Check Antibody Activity: Test the primary antibody with a dot blot to confirm its functionality.

  • Adjust Antibody Concentration: Optimize the antibody dilutions. Refer to the manufacturer's datasheet for recommended starting concentrations and perform a titration to find the optimal dilution for your specific experimental conditions.

Q2: I am observing multiple bands in my Western blot. What could be the reason?

Possible Causes:

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the sample.

  • Protein Degradation: The ERp29 protein in the sample may have been degraded, leading to the appearance of lower molecular weight bands.[5]

  • Post-translational Modifications or Isoforms: ERp29 may exist as different isoforms or have post-translational modifications that alter its migration in the gel.[6] One study noted that a rabbit anti-ERp29 antibody detected an additional protein spot, which was suggested to be a possible isoform.[6]

  • Sample Overload: Loading too much protein can lead to non-specific antibody binding and the appearance of extra bands.[2]

Solutions:

  • Optimize Blocking and Washing: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[3] Increase the number and duration of wash steps to remove non-specifically bound antibodies.[3]

  • Use Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent protein degradation.[5]

  • Consult Literature: Review scientific literature to check for known isoforms or modifications of ERp29.

  • Reduce Protein Load: Decrease the amount of protein loaded on the gel.[3]

  • Titrate Antibodies: Optimize the concentration of both primary and secondary antibodies to reduce non-specific binding.[2]

Q3: The background on my blot is very high. How can I reduce it?

Possible Causes:

  • Inadequate Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding to the membrane.[3]

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody is too high.[5]

  • Insufficient Washing: Inadequate washing after antibody incubation can leave behind unbound antibodies, contributing to high background.[3]

  • Contaminated Buffers: Buffers may be contaminated with bacteria or other substances that can cause background signal.

Solutions:

  • Optimize Blocking: Increase the blocking duration (e.g., 1-2 hours at room temperature or overnight at 4°C).[7] Consider using a different blocking buffer.

  • Reduce Antibody Concentration: Dilute the primary and secondary antibodies further.

  • Improve Washing: Increase the number of washes and the volume of washing buffer. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help.[8]

  • Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid contamination.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and conditions for ERp29 Western blotting based on commercially available antibodies and literature. Note that optimal conditions should be determined experimentally.

ParameterRecommendationSource
Primary Antibody Dilution (Monoclonal) 1:10,000[9]
Primary Antibody Dilution (Polyclonal) 0.1-0.3 µg/ml
Primary Antibody Dilution (General) 1:1,000[10]
Secondary Antibody Dilution 1:5,000[10]
Protein Load (Human Liver Lysate) 35 µg
Blocking Buffer 5% non-fat milk[10]
Primary Antibody Incubation Overnight at 4°C[10]
Secondary Antibody Incubation 1 hour at room temperature[10]

Experimental Protocols

Detailed Methodology for ERp29 Western Blotting

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per well onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform the transfer at a constant current or voltage according to the transfer system manufacturer's instructions. A wet transfer overnight at 4°C or a semi-dry transfer for 1-2 hours are common methods.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ERp29 (refer to the table above for starting dilutions) in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Visualizations

ERp29 Western Blotting Workflow

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection ProteinExtraction Protein Extraction Quantification Protein Quantification ProteinExtraction->Quantification SamplePrep Sample Preparation (Laemmli Buffer) Quantification->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing Washing PrimaryAb->Washing SecondaryAb Secondary Antibody Incubation Washing_2 Washing_2 SecondaryAb->Washing_2 Washing Washing->SecondaryAb Detection Signal Detection (ECL) Washing_2->Detection

A flowchart of the ERp29 Western blotting experimental workflow.

Troubleshooting Logic for ERp29 Western Blotting

TroubleshootingLogic Start Problem Encountered NoSignal No Signal Start->NoSignal HighBg High Background Start->HighBg MultiBands Multiple Bands Start->MultiBands CheckTransfer CheckTransfer NoSignal->CheckTransfer Check Transfer OptimizeAb OptimizeAb NoSignal->OptimizeAb Optimize Antibody Concentration IncreaseLoad IncreaseLoad NoSignal->IncreaseLoad Increase Protein Load PositiveControl PositiveControl NoSignal->PositiveControl Use Positive Control OptimizeBlocking OptimizeBlocking HighBg->OptimizeBlocking Optimize Blocking OptimizeWashing OptimizeWashing HighBg->OptimizeWashing Improve Washing TitrateAb TitrateAb HighBg->TitrateAb Titrate Antibodies FreshBuffers FreshBuffers HighBg->FreshBuffers Use Fresh Buffers TitrateAb2 TitrateAb2 MultiBands->TitrateAb2 Titrate Antibodies ProteaseInhibitors ProteaseInhibitors MultiBands->ProteaseInhibitors Use Protease Inhibitors CheckIsoforms CheckIsoforms MultiBands->CheckIsoforms Check for Isoforms ReduceLoad ReduceLoad MultiBands->ReduceLoad Reduce Protein Load

A troubleshooting decision tree for common ERp29 Western blotting issues.

References

Technical Support Center: Optimizing HT-29 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your HT-29 cell-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and characteristics of the HT-29 cell line.

Q1: What are the recommended culture conditions for the HT-29 cell line?

A1: HT-29 cells, a human colon adenocarcinoma cell line, should be cultured in a humidified incubator at 37°C with a 5% CO₂ supply.[1] The recommended growth medium is Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5 mM L-glutamine.[1] The medium should be replaced 2 to 3 times per week.[1]

Q2: What is the doubling time for HT-29 cells?

A2: The average doubling time for the HT-29 cell line is approximately 24 hours.[1]

Q3: What is the recommended seeding density for HT-29 cells?

A3: A seeding density of 3 x 10⁴ cells/cm² is recommended for routine subculturing.[1] For specific assays, this density should be optimized to ensure the cell number is high enough for a measurable signal but does not lead to overcrowding.[2]

Q4: How do HT-29 cells appear morphologically?

A4: HT-29 is an adherent cell line.[1] Under standard high-glucose culture conditions, the cells grow as a multilayer of unpolarized, undifferentiated cells.[3] They can be induced to differentiate into mature intestinal cells, such as enterocytes and mucus-producing cells, under specific culture conditions (e.g., by replacing glucose with galactose).[1][3]

Q5: What is the biosafety level for handling HT-29 cells?

A5: HT-29 cells are handled under Biosafety Level 1 (BSL-1) conditions.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your HT-29 cell-based assays.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Low Cell Density: Insufficient number of viable cells to generate a detectable signal.[4] 2. Reagent/Compound Inhibition: The test compound or media components may be inhibiting the assay's enzymatic activity.[4] 3. Reduced Cell Viability: Cells may have reduced viability due to improper handling, passage number, or cryopreservation.[5]1. Optimize Seeding Density: Increase the initial cell seeding density or allow for a longer proliferation period.[2][4] 2. Run Controls: Include controls to test for reagent inhibition (e.g., cell-free media with compound).[4] 3. Check Cell Health: Verify cell viability before starting the assay, use cells with a low passage number, and ensure proper thawing technique.[5][6]
High Background Signal 1. Media/Serum Interference: Components in the culture medium or serum (e.g., lactate dehydrogenase) can contribute to background signal.[4] 2. Contamination: Bacterial, fungal, or mycoplasma contamination can interfere with assay readouts.[5] 3. Overdevelopment: Incubation time with the detection reagent may be too long.[5] 4. Inadequate Washing: Insufficient washing steps can leave behind residual reagents or secreted proteins.[5]1. Use Controls & Optimize Media: Run cell-free media controls to determine endogenous activity. Consider reducing serum concentration or using serum-free media if possible.[4] 2. Check for Contamination: Regularly inspect cultures microscopically and perform mycoplasma testing.[6] 3. Optimize Incubation Time: Reduce the incubation time for the color/signal development step.[5] 4. Improve Washing Technique: Ensure all washing steps are performed thoroughly as per the protocol.[5]
Inconsistent Replicates / High Variability 1. Inaccurate Pipetting: Errors in pipetting volumes of cells or reagents.[2][5] 2. Uneven Cell Seeding: Non-homogenous cell suspension leading to different cell numbers per well.[5] 3. Edge Effects: Evaporation from wells on the edge of the plate, leading to changes in media concentration.[2][7] 4. Temperature/CO₂ Fluctuations: Inconsistent incubator conditions affecting cell growth.[2][8]1. Calibrate Pipettes: Ensure pipettes are properly calibrated. Mix all solutions thoroughly before dispensing.[2][5] 2. Ensure Single-Cell Suspension: Gently but thoroughly resuspend the cell pellet to avoid clumping before plating.[5] 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples (fill them with sterile media or PBS). Ensure the incubator water pan is full to maintain humidity.[7][8] 4. Maintain Incubator: Regularly service and monitor incubator temperature and CO₂ levels. Avoid stacking plates.[2][8]
Unexpected Assay Results (e.g., IC50 Mismatch) 1. Cell Line Integrity: The genetic characteristics of the cell line may have drifted over many passages.[9] 2. Assay Type Mismatch: The chosen assay may not be suitable for the compound's mechanism of action (e.g., MTT measures metabolic activity, not necessarily cytotoxicity).[9] 3. Compound Interference: The test compound may directly interfere with the assay chemistry (e.g., colorimetric or fluorescent interference).1. Use Low Passage Cells: Always use cells from a reliable source and maintain a low passage number for experiments.[6] 2. Use Orthogonal Assays: Confirm results with a second, different type of assay (e.g., combine a metabolic assay with a membrane integrity assay like a dye exclusion test).[10] 3. Run Compound Controls: Test the compound in cell-free wells to check for direct interference with the assay signal.

Experimental Protocols & Methodologies

Protocol 1: Thawing and Culturing HT-29 Cells

This protocol describes the standard procedure for reviving cryopreserved HT-29 cells.

  • Preparation: Pre-warm the complete growth medium (EMEM + 10% FBS + 2.5 mM L-glutamine) to 37°C in a water bath.

  • Thawing: Retrieve the vial of frozen cells from liquid nitrogen storage. Partially immerse the vial in the 37°C water bath for about 1-2 minutes until only a small ice crystal remains.[11]

  • Cell Transfer: Decontaminate the vial with 70% ethanol. In a sterile biosafety cabinet, slowly transfer the cell suspension from the vial into a 15 mL conical tube containing 9 mL of pre-warmed medium.[11]

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells and remove the cryopreservative-containing supernatant.[11]

  • Resuspension & Plating: Gently discard the supernatant and resuspend the cell pellet in 6 mL of fresh, pre-warmed medium. Transfer the entire volume to a T25 flask.[11]

  • Incubation: Place the flask in a 37°C, 5% CO₂ incubator.

  • First Medium Change: Replace the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.[11]

Protocol 2: Subculturing (Passaging) HT-29 Cells

This protocol is for splitting confluent HT-29 cells to maintain their logarithmic growth phase.

  • Aspirate Medium: Once cells reach 80-90% confluency, aspirate the culture medium from the flask.

  • Wash: Gently wash the cell monolayer with 5 mL of sterile 1X Phosphate-Buffered Saline (PBS) to remove any residual serum that may inhibit trypsin. Aspirate the PBS.

  • Dissociation: Add 1-2 mL of 0.05% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until cells detach.[11] Monitor under a microscope.

  • Neutralize Trypsin: Add 4 mL of complete growth medium to the flask to neutralize the trypsin.

  • Cell Collection: Gently pipette the medium over the cell layer to dislodge all cells and create a single-cell suspension. Transfer the suspension to a 15 mL conical tube.

  • Centrifugation: Centrifuge at 300 x g for 3 minutes.

  • Resuspension & Seeding: Discard the supernatant, resuspend the cell pellet in fresh medium, and plate into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Protocol 3: General Cell Viability Assay (Resazurin Reduction Method)

This protocol provides a general workflow for a common fluorescence-based viability assay.[12][13]

Parameter Recommendation for 96-well plate
Cell Seeding Density 5,000 - 15,000 cells/well (must be optimized)
Volume per well 100 µL
Compound Incubation 24 - 72 hours (compound dependent)
Resazurin Solution 20 µL/well
Final Incubation 1 - 4 hours at 37°C
Detection Fluorescence (Ex: ~560 nm, Em: ~590 nm)

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at the optimized density in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add test compounds at various concentrations to the appropriate wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of resazurin solution to each well.[13]

  • Final Incubation: Incubate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized to provide adequate sensitivity while avoiding reagent toxicity.[13]

  • Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission filters.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental processes and biological pathways relevant to HT-29 cell-based assays.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Thaw Thaw & Culture HT-29 Cells Passage Passage Cells to Expand Population Thaw->Passage Optimize Optimize Seeding Density Passage->Optimize Seed Seed Cells in Assay Plate Optimize->Seed Treat Add Test Compounds Seed->Treat Incubate Incubate for Exposure Period Treat->Incubate AddReagent Add Assay Reagent Incubate->AddReagent Read Read Plate (Fluorescence/Absorbance) AddReagent->Read Analyze Normalize Data & Calculate IC50 Read->Analyze Interpret Interpret Results Analyze->Interpret

Caption: General workflow for a typical HT-29 cell-based screening assay.

G Start Problem: Low Assay Signal CheckCells Are cells healthy and confluent? Start->CheckCells CheckReagent Is the assay reagent expired or prepared incorrectly? CheckCells->CheckReagent Yes Sol_Culture Solution: Review cell culture technique. Use low passage cells. CheckCells->Sol_Culture No CheckDensity Was the seeding density too low? CheckReagent->CheckDensity No Sol_Reagent Solution: Prepare fresh reagent. CheckReagent->Sol_Reagent Yes CheckReader Are the plate reader settings correct? CheckDensity->CheckReader No Sol_Density Solution: Increase cell seeding density in the next experiment. CheckDensity->Sol_Density Yes Sol_Reader Solution: Verify filters/wavelengths and gain settings. CheckReader->Sol_Reader No

Caption: A troubleshooting decision tree for diagnosing low signal issues.

G IL29 IL-29 (Type III IFN) Receptor Receptor Complex (IFN-LR1 + IL-10R2) IL29->Receptor Binds JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Activates MAPK MAPK / Akt Pathways Receptor->MAPK Activates STAT1_2 STAT1 / STAT2 Phosphorylation JAK_STAT->STAT1_2 Response Antiviral & Immunomodulatory Responses MAPK->Response ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_2->ISGF3 Nucleus Nucleus ISGF3->Nucleus ISG Transcription of Interferon-Stimulated Genes (ISGs) Nucleus->ISG Induces ISG->Response

Caption: Simplified IL-29 signaling pathway, which can regulate cellular responses.[14][15]

References

Technical Support Center: Et-29 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds referred to as "Et-29." Our research indicates that "this compound" likely refers to one of two investigational compounds, both designated as "compound 29" in scientific literature:

  • This compound (Sterol): A sterol compound, chemically identified as 5-cholesten-3beta,25-diol (also known as 25-hydroxycholesterol or VP1-001), investigated for its potential to reverse cataracts.

  • This compound (FGFRi): A potent and selective Fibroblast Growth Factor Receptor (FGFR) 2 and 3 inhibitor, referred to as FGFR2/3-IN-1 in some contexts, being explored for cancer therapy.

This guide is structured to address the specific solubility and handling challenges associated with each of these compounds.

Section 1: this compound (Sterol) for Cataract Research

This section focuses on 5-cholesten-3beta,25-diol, a promising agent for the non-surgical treatment of cataracts. Its efficacy is linked to its ability to prevent the aggregation of crystallin proteins in the eye lens.

Troubleshooting Guide: this compound (Sterol) Solubility
ProblemPotential CauseRecommended Solution
Poor dissolution in aqueous buffers This compound (Sterol) is a lipophilic molecule with very low inherent water solubility.Direct dissolution in aqueous buffers is not recommended. Prepare a stock solution in an organic solvent first.
Precipitation when diluting stock solution in aqueous media The concentration of the organic solvent may be too low to maintain solubility, or the final concentration of this compound (Sterol) exceeds its aqueous solubility limit.1. Increase the percentage of the organic co-solvent in the final solution. 2. For cell-based assays, ensure the final solvent concentration is not cytotoxic. 3. Prepare a fresh dilution immediately before use.
Cloudy or hazy solution Formation of fine precipitates or incomplete dissolution.1. Gently warm the solution (if the compound's stability allows). 2. Use sonication to aid dissolution. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Frequently Asked Questions (FAQs): this compound (Sterol)

Q1: What is the recommended solvent for preparing a stock solution of this compound (Sterol)?

A1: For stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[1] Ethanol is often preferred for biological assays due to its lower cytotoxicity compared to DMSO and DMF.

Q2: What is the solubility of this compound (Sterol) in common organic solvents?

A2: The approximate solubility of this compound (Sterol), also known as 25-hydroxycholesterol, in common organic solvents is summarized in the table below.

SolventApproximate Solubility
Ethanol~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~100 µg/mL[1]
Dimethylformamide (DMF)~2 mg/mL[1]

Q3: How can I prepare an aqueous solution of this compound (Sterol) for in vitro experiments?

A3: To prepare an aqueous solution, first dissolve this compound (Sterol) in ethanol to create a concentrated stock solution. This stock solution can then be diluted with an aqueous buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. For example, a 1:2 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 500 µg/mL.[1] It is advisable to prepare fresh aqueous solutions daily.[1]

Experimental Protocol: Solubilization of this compound (Sterol) for In Vitro Crystallin Aggregation Assay
  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound (Sterol) powder in a sterile microcentrifuge tube.

    • Add pure ethanol to the tube to achieve a stock concentration of 10 mg/mL.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.

  • Prepare the Working Solution:

    • In a separate sterile tube, add the required volume of the assay buffer (e.g., PBS, pH 7.2).

    • While vortexing the buffer, slowly add the appropriate volume of the this compound (Sterol) stock solution to reach the final desired concentration.

    • Ensure the final concentration of ethanol in the assay is below a level that would affect the experimental outcome or cell viability (typically <1%).

Signaling Pathway: Mechanism of Action of this compound (Sterol) in Preventing Cataract Formation

This compound (Sterol) is believed to act as a pharmacological chaperone, preventing the aggregation of α-crystallin proteins, a key event in the formation of cataracts. The diagram below illustrates this proposed mechanism.

Et29_Sterol_Pathway Mechanism of this compound (Sterol) in Preventing Crystallin Aggregation cluster_0 Normal Lens cluster_1 Cataract Formation cluster_2 Therapeutic Intervention Soluble α-crystallin Soluble α-crystallin Transparent Lens Transparent Lens Soluble α-crystallin->Transparent Lens Maintains Transparency Stressors Aging, Oxidative Stress Misfolded α-crystallin Misfolded α-crystallin Stressors->Misfolded α-crystallin Causes Misfolding Aggregated α-crystallin Aggregated α-crystallin Misfolded α-crystallin->Aggregated α-crystallin Leads to Aggregation Stabilized α-crystallin Stabilized α-crystallin Cataract Cataract Aggregated α-crystallin->Cataract Causes Opacity Et29_Sterol This compound (Sterol) Et29_Sterol->Misfolded α-crystallin Binds and Stabilizes Stabilized α-crystallin->Soluble α-crystallin Promotes Soluble State

Caption: Proposed mechanism of this compound (Sterol) in preventing cataract formation.

Section 2: this compound (FGFRi) for Cancer Research

This section is dedicated to the potent and selective FGFR2/3 inhibitor, which shows promise in the treatment of various cancers.

Troubleshooting Guide: this compound (FGFRi) Solubility
ProblemPotential CauseRecommended Solution
Inconsistent results in cell-based assays Poor solubility or precipitation of the compound in the culture medium.1. Prepare fresh dilutions from a high-concentration stock solution in DMSO for each experiment. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.5%). 3. Visually inspect the medium for any signs of precipitation after adding the compound.
Low bioavailability in in vivo studies While some related compounds have good oral bioavailability, formulation can be critical. Poor solubility in the formulation vehicle can limit absorption.1. Consider using a formulation with co-solvents such as PEG300 and NMP for in vivo studies.[2] 2. Perform formulation screening to identify a vehicle that maximizes solubility and stability.
Difficulty achieving desired concentration The compound may have limited solubility in the chosen solvent at higher concentrations.1. Consult the supplier's datasheet for recommended solvents and solubility limits. 2. If high concentrations are required, consider alternative formulation strategies such as the use of cyclodextrins.
Frequently Asked Questions (FAQs): this compound (FGFRi)

Q1: What is the recommended solvent for preparing stock solutions of this compound (FGFRi)?

A1: For in vitro studies, DMSO is a commonly used solvent for preparing high-concentration stock solutions of small molecule kinase inhibitors like this compound (FGFRi).

Q2: Are there any specific formulation recommendations for in vivo studies with this compound (FGFRi)?

A2: For a related FGFR inhibitor, a formulation consisting of 2% N-methyl-2-pyrrolidone (NMP), 33% polyethylene glycol 300 (PEG300), and 65% water was used for in vivo studies.[2] This type of vehicle can help to solubilize compounds for oral or parenteral administration.

Q3: How does this compound (FGFRi) exert its therapeutic effect?

A3: this compound (FGFRi) is a selective inhibitor of the FGFR2 and FGFR3 receptor tyrosine kinases. By binding to these receptors, it blocks downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[3][4][5]

Experimental Protocol: Solubilization of this compound (FGFRi) for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound (FGFRi) in 100% DMSO to prepare a stock solution of 10 mM.

    • Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Prepare Final Working Concentrations:

    • Add the appropriate volume of the intermediate DMSO dilutions to the cell culture medium to achieve the final desired concentrations for your assay.

    • Ensure the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (e.g., 0.1% or 0.5%).

Signaling Pathway: FGFR Signaling and Inhibition by this compound (FGFRi)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cellular processes, but its aberrant activation can drive cancer progression. This compound (FGFRi) targets and inhibits this pathway.

FGFR_Pathway FGFR Signaling Pathway and Inhibition by this compound (FGFRi) cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses cluster_3 Therapeutic Inhibition FGF_Ligand FGF Ligand FGFR FGFR2/3 FGF_Ligand->FGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis PLCg_PKC->Angiogenesis Et29_FGFRi This compound (FGFRi) Et29_FGFRi->FGFR Inhibits

Caption: Overview of the FGFR signaling pathway and its inhibition by this compound (FGFRi).

References

Technical Support Center: High-Purity ERp29 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for the endoplasmic reticulum protein ERp29. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical expression system for recombinant ERp29?

A common and effective method for producing recombinant ERp29 is through a bacterial expression system, such as E. coli.[1][2] This approach allows for high-yield production of the protein.

Q2: What is the oligomeric state of purified ERp29?

Purified ERp29 in solution predominantly exists as a homodimer.[3] This has been confirmed through techniques like size-exclusion chromatography and chemical cross-linking. The dimerization is thought to be advantageous for its protein-binding functions.

Q3: Are there any known issues with ERp29's behavior on SDS-PAGE?

Yes, ERp29 can exhibit anomalous migration on SDS-PAGE, appearing larger than its predicted molecular weight. This is an intrinsic property of the protein and not necessarily an indication of impurities or post-translational modifications.

Q4: What is the thermal stability of ERp29?

Studies have shown that human ERp29 is stable at temperatures below 50°C.[1] It undergoes distinct structural transitions between 50°C and 70°C, which may be related to its functional properties as a molecular chaperone.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of high-purity ERp29.

Problem 1: Low or no yield of His-tagged ERp29 in the eluted fractions.

  • Possible Cause: The His-tag may be inaccessible or "hidden" within the folded protein, preventing it from binding to the affinity resin.

  • Solution:

    • Perform the purification under denaturing conditions using agents like urea or guanidinium chloride to unfold the protein and expose the His-tag.

    • Consider re-cloning the expression vector to move the His-tag to the opposite terminus of the protein.

    • Incorporate a flexible linker sequence between the ERp29 protein and the His-tag to increase its accessibility.

  • Possible Cause: The protein is not being expressed or is being degraded.

  • Solution:

    • Verify protein expression by running a sample of the crude cell lysate on an SDS-PAGE gel and performing a Western blot with an anti-His-tag antibody.

    • Optimize expression conditions by lowering the induction temperature (e.g., to 18-25°C) and adjusting the inducer concentration to potentially improve protein folding and solubility.

    • Add protease inhibitors to the lysis buffer to prevent protein degradation.

  • Possible Cause: Inefficient elution from the affinity column.

  • Solution:

    • Increase the imidazole concentration in the elution buffer. A gradient of increasing imidazole concentration can be effective.

    • Ensure the pH of the elution buffer is optimal. Imidazole can alter the pH, so it's crucial to adjust it after adding imidazole.

    • If using a low pH elution method, ensure the pH is low enough to disrupt the interaction but not so low that it irreversibly denatures the protein. Neutralize the eluted fractions immediately.

Problem 2: The purified ERp29 preparation contains significant impurities.

  • Possible Cause: Non-specific binding of contaminating proteins to the affinity resin.

  • Solution:

    • Increase the stringency of the wash steps by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer.

    • Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to reduce ionic interactions.

    • Add a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) to the wash buffer to disrupt non-specific hydrophobic interactions.

  • Possible Cause: Co-purification of proteins that interact with ERp29.

  • Solution:

    • Incorporate additional purification steps after the initial affinity chromatography, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), to separate ERp29 from its binding partners.

Problem 3: The purified ERp29 aggregates during purification or storage.

  • Possible Cause: Sub-optimal buffer conditions (pH, ionic strength).

  • Solution:

    • Screen a range of pH and salt concentrations to find the optimal conditions for ERp29 solubility.

    • Maintain a low protein concentration during purification and storage.

    • Consider adding stabilizing agents to the buffer, such as glycerol (5-20%), arginine (e.g., 0.2M), or non-denaturing detergents.[4]

  • Possible Cause: Presence of exposed hydrophobic patches on the protein surface.

  • Solution:

    • Include additives in the buffer that can mask hydrophobic regions. Low concentrations of non-denaturing detergents can be effective.[5]

    • Work at a lower temperature (e.g., 4°C) throughout the purification process to minimize protein unfolding and aggregation.

Quantitative Data Presentation

The following table summarizes the purification of native ERp29 from rat liver, providing an example of the expected yield and purity at different stages of a multi-step purification protocol.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Microsomal Extract12001000.0831001
Anion Exchange300850.283853.4
Heparin Affinity7.5608.06096
Size Exclusion1.53020.030240
Final Purified ERp290.1213108.3131300

Note: "Activity" in this context is a placeholder for a functional assay that would be specific to the research application.

Experimental Protocols

Detailed Methodology for His-tagged ERp29 Purification from E. coli

This protocol outlines a general procedure for the purification of His-tagged ERp29. Optimization of specific parameters may be required for different expression constructs and scales.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA.

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA or other suitable IMAC (Immobilized Metal Affinity Chromatography) column with the lysis buffer (without lysozyme and PMSF).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the bound ERp29 with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange (Optional but Recommended):

    • To remove imidazole and exchange the purified ERp29 into a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol), perform dialysis or use a desalting column.

  • Purity Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Confirm the identity of the protein by Western blotting using an anti-ERp29 or anti-His-tag antibody.

Visualizations

ERp29_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Polishing Polishing & Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Inoculation Harvest Cell Harvest Culture->Harvest Centrifugation Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (IMAC) Clarification->Affinity Load Supernatant Elution Elution Affinity->Elution Imidazole Gradient Buffer_Exchange Buffer Exchange (Dialysis/SEC) Elution->Buffer_Exchange Purity_Analysis Purity Analysis (SDS-PAGE) Buffer_Exchange->Purity_Analysis Storage Storage Purity_Analysis->Storage High-Purity ERp29

Caption: A typical workflow for the expression and purification of recombinant ERp29.

Troubleshooting_Low_Yield cluster_Expression_Issues Expression/Stability Issues cluster_Binding_Issues Binding Issues cluster_Elution_Issues Elution Issues Start Low/No ERp29 Yield Check_Expression Verify Expression (Western Blot) Start->Check_Expression Hidden_Tag His-tag Inaccessible? Start->Hidden_Tag Optimize_Imidazole Increase Imidazole Concentration Start->Optimize_Imidazole Optimize_Induction Optimize Induction (Temp, [Inducer]) Check_Expression->Optimize_Induction If expression is low Add_Inhibitors Add Protease Inhibitors Check_Expression->Add_Inhibitors If degradation is observed Denaturing_Conditions Purify under Denaturing Conditions Hidden_Tag->Denaturing_Conditions Yes Relocate_Tag Re-clone with Tag at other Terminus Hidden_Tag->Relocate_Tag Yes Check_pH Verify Elution Buffer pH Optimize_Imidazole->Check_pH

References

avoiding degradation of Compound Et-29 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound Et-29

This guide provides comprehensive support for researchers, scientists, and drug development professionals working with Compound this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of Compound this compound?

A1: For long-term storage, it is highly recommended to dissolve Compound this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For immediate use in aqueous buffers, an intermediate dilution in ethanol may be necessary to prevent precipitation. Always use high-purity, anhydrous solvents to minimize degradation.

Q2: What are the optimal storage conditions for Compound this compound stock solutions?

A2: Stock solutions in DMSO should be aliquoted into small volumes in amber vials to protect from light and stored at -80°C for long-term stability (up to 6 months). For short-term storage (up to 2 weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles.

Q3: How can I tell if my Compound this compound solution has degraded?

A3: Visual indicators of degradation can include a change in color of the solution (e.g., from colorless to yellow) or the appearance of precipitate. However, chemical degradation can occur without visible changes. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the appearance of degradation products and a decrease in the parent compound peak.

Q4: Is Compound this compound sensitive to light?

A4: Yes, Compound this compound is known to be photolabile. Exposure to ambient or UV light can lead to significant degradation. It is crucial to handle the compound and its solutions in low-light conditions and store them in light-protecting amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

Issue 1: I am seeing inconsistent results in my cell-based assays.

This could be due to the degradation of Compound this compound in your working solution.

  • pH of Culture Media: Compound this compound is susceptible to hydrolysis at acidic or basic pH. The stability is optimal between pH 6.5 and 7.5. If your cell culture medium is outside this range, the compound may be degrading.

  • Working Solution Stability: Do not store Compound this compound in aqueous buffers or cell culture media for extended periods. Prepare fresh working solutions from your DMSO stock for each experiment.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Assay Results check_prep Was the working solution prepared fresh? start->check_prep prep_fresh Prepare fresh working solution for each experiment check_prep->prep_fresh No check_storage Was the stock solution stored correctly (-80°C, protected from light)? check_prep->check_storage Yes prep_fresh->start Re-run Assay new_stock Prepare a fresh stock solution check_storage->new_stock No check_ph Is the assay buffer/media pH between 6.5 and 7.5? check_storage->check_ph Yes new_stock->start Re-run Assay adjust_ph Adjust buffer/media pH or use a different buffer system check_ph->adjust_ph No check_purity Assess stock solution purity via HPLC/MS check_ph->check_purity Yes adjust_ph->start Re-run Assay end Problem Resolved check_purity->end

Caption: A troubleshooting decision tree for inconsistent experimental results.

Issue 2: My compound seems to be precipitating when added to aqueous buffer.

  • Solvent Miscibility: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. Perform a serial dilution, potentially using an intermediate solvent like ethanol, to reduce the concentration of DMSO in the final working solution.

  • Concentration Limits: Do not exceed the maximum soluble concentration of Compound this compound in your final assay buffer.

Quantitative Data on Stability

The following tables summarize the stability of Compound this compound under various conditions as determined by HPLC analysis.

Table 1: pH-Dependent Stability of Compound this compound in Aqueous Buffer at 37°C

pH% Remaining after 4 hours% Remaining after 24 hours
5.085%62%
6.095%88%
7.0 99% 97%
8.094%85%
9.078%55%

Table 2: Temperature and Light Effects on Stability in DMSO (10 mM Stock)

Condition% Remaining after 1 month
-80°C, Amber Vial>99%
-20°C, Amber Vial98%
4°C, Amber Vial89%
Room Temperature (25°C), Amber Vial75%
Room Temperature (25°C), Clear Vial45%

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

  • Equilibrate the vial of solid Compound this compound (assume MW = 450.5 g/mol ) to room temperature for at least 15 minutes.

  • In a low-light environment (e.g., a dimly lit room or fume hood with the sash lowered), weigh out 4.51 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO to the solid compound.

  • Vortex briefly and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Aliquot the solution into 20 µL volumes in amber, screw-cap microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Workflow for Assessing Compound Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute Stock into Test Buffers (e.g., pH 5, 7, 9) prep_stock->prep_working t0 Time-Zero Sample (Immediately freeze at -80°C) prep_working->t0 incubate Incubate Samples under Test Conditions (e.g., 37°C, protected from light) prep_working->incubate t_final Collect Samples at Final Time Point incubate->t_final hplc Analyze All Samples by HPLC t_final->hplc calc Calculate % Remaining Compound (Peak Area at Tx / Peak Area at T0) hplc->calc

Caption: An experimental workflow for testing the stability of Compound this compound.

Signaling Pathway Context

Hypothetical Signaling Pathway for Compound this compound

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ Kinase XYZ Receptor->XYZ Downstream Downstream Effector XYZ->Downstream Survival Cell Survival Downstream->Survival Et29 Compound this compound Et29->XYZ

Caption: The inhibitory action of Compound this compound on the Kinase XYZ pathway.

Et-29 experiment reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Et-29 experimental protocol. The this compound experiment is designed to investigate the efficacy of novel drug candidates in modulating Interleukin-29 (IL-29) signaling pathways, which are crucial in immune responses and have implications in various diseases.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound experiment?

The this compound experiment is a cell-based assay designed to screen and characterize compounds that inhibit or enhance the signaling cascade initiated by Interleukin-29 (IL-29). This is particularly relevant for drug development in therapeutic areas such as viral infections, autoimmune diseases, and oncology, where IL-29 plays a significant role.[1][2]

Q2: Which cell lines are recommended for the this compound experiment?

Cell lines expressing the IL-29 receptor complex (IL-28Rα and IL-10Rβ) are suitable. Commonly used cell lines include human hepatoma cells (e.g., Huh7), colon adenocarcinoma cells (e.g., Caco-2), and primary human epithelial cells. The choice of cell line should be guided by the specific research question and the tissue context of the disease being studied.

Q3: What are the key positive and negative controls for this assay?

  • Positive Control: Cells stimulated with a known optimal concentration of recombinant human IL-29 without any drug treatment.

  • Negative Control: Untreated cells (no IL-29 and no drug) to establish baseline signaling levels.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound, in the presence of IL-29, to account for any effects of the solvent.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding multiple plates.
Inconsistent drug/cytokine concentration Calibrate pipettes regularly. Prepare master mixes for drug and cytokine dilutions to minimize pipetting errors.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cellular stress Handle cells gently during passaging and seeding. Ensure optimal growth conditions (temperature, CO2, humidity).
Issue 2: Low or no signal in positive control wells.
Potential Cause Troubleshooting Step
Degraded IL-29 Aliquot recombinant IL-29 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
Low receptor expression Verify the expression of IL-28Rα and IL-10Rβ in your cell line using qPCR or flow cytometry. Passage number can affect receptor expression.
Suboptimal stimulation time/concentration Perform a time-course and dose-response experiment to determine the optimal IL-29 concentration and stimulation time for your specific cell line.
Issues with detection reagents Check the expiration dates and storage conditions of antibodies and other detection reagents. Run a positive control for the detection system itself (e.g., using a known active lysate for Western blotting).
Issue 3: High background signal in negative control wells.
Potential Cause Troubleshooting Step
Contamination Check for microbial contamination in cell cultures and reagents.[3]
Non-specific antibody binding Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA, non-fat milk). Use a secondary antibody that has been pre-adsorbed against the species of your sample.
Autofluorescence (if using fluorescence detection) Use a different fluorophore with a longer emission wavelength. Include an unstained control to measure background fluorescence.
Over-activation of signaling pathways Serum-starve the cells for a few hours before IL-29 stimulation to reduce baseline signaling.

Quantitative Data Summary

The following table summarizes hypothetical data from a successful this compound experiment, testing the inhibitory effect of three different compounds on IL-29-induced STAT1 phosphorylation.

CompoundTargetCell LineIL-29 Conc. (ng/mL)IC50 (nM)
Compound AJAK1 KinaseHuh75012.5
Compound BSTAT1Huh75045.2
Compound CIL-28RαHuh750150.8

Experimental Protocols

This compound Experiment: Western Blot for p-STAT1
  • Cell Seeding: Seed Huh7 cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4 hours.

  • Drug Treatment: Pretreat the cells with varying concentrations of the test compound or vehicle control for 1 hour.

  • IL-29 Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-29 for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated STAT1 (p-STAT1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT1 signal to total STAT1 or a housekeeping protein like GAPDH.

Visualizations

IL29_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL29 IL-29 IL28Ra IL-28Rα IL29->IL28Ra Binds IL10Rb IL-10Rβ IL28Ra->IL10Rb Dimerizes TYK2 TYK2 IL28Ra->TYK2 Activates JAK1 JAK1 IL10Rb->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 p-STAT1 pSTAT2 p-STAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 Form pSTAT2->ISGF3 Form ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Translocates and Binds Gene_Expression Antiviral Gene Expression ISRE->Gene_Expression Induces

Caption: IL-29 Signaling Pathway.

Et29_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere serum_starve Serum Starve Cells adhere->serum_starve drug_treatment Pre-treat with Test Compound/Vehicle serum_starve->drug_treatment il29_stimulation Stimulate with IL-29 drug_treatment->il29_stimulation cell_lysis Lyse Cells il29_stimulation->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant analysis Downstream Analysis (e.g., Western Blot, qPCR, ELISA) protein_quant->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: this compound Experimental Workflow.

References

Technical Support Center: Antibody Validation for ERp29 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antibody validation for Endoplasmic Reticulum Protein 29 (ERp29) immunoprecipitation (IP). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ERp29 and why is it a target for immunoprecipitation?

A1: Endoplasmic Reticulum Protein 29 (ERp29) is a chaperone protein located in the lumen of the endoplasmic reticulum (ER). It plays a crucial role in the processing and transport of secretory and membrane proteins.[1] ERp29 is involved in protein folding, assembly, and quality control within the ER.[2] Immunoprecipitation of ERp29 is a key technique to study its protein-protein interactions, understand its function in cellular processes like the ER stress response, and identify its client proteins.[3][4][5]

Q2: Which type of antibody (monoclonal or polyclonal) is better for ERp29 immunoprecipitation?

A2: Both monoclonal and polyclonal antibodies can be used for immunoprecipitation. Polyclonal antibodies are often recommended for IP because they can recognize multiple epitopes on the target protein, which can lead to more efficient pull-down of the protein and its interacting partners.[6] However, monoclonal antibodies offer higher specificity and lot-to-lot consistency. The choice depends on the specific experimental goals. Several vendors offer both polyclonal and monoclonal antibodies validated for IP.[3][5][7][8]

Q3: How do I choose a commercial antibody for ERp29 immunoprecipitation?

A3: When selecting a commercial antibody for ERp29 IP, consider the following:

  • Vendor Validation: Look for antibodies that have been explicitly validated for immunoprecipitation by the manufacturer.[3][5][7]

  • Publications: Check for publications that have successfully used the specific antibody for IP.

  • Host Species and Isotype: Ensure compatibility with your secondary antibodies and protein A/G beads.

  • Immunogen: The immunogen used to generate the antibody can influence its binding characteristics.

Q4: What are the critical controls for an ERp29 immunoprecipitation experiment?

A4: To ensure the specificity of your ERp29 immunoprecipitation, the following controls are essential:

  • Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not specific to ERp29. This control helps to identify non-specific binding to the beads or antibody.

  • Beads-Only Control: Incubating the cell lysate with beads alone (without the primary antibody) to check for non-specific binding of proteins to the beads.

  • Input Control: A small fraction of the cell lysate that has not been subjected to immunoprecipitation. This is run on the western blot alongside the IP samples to verify the presence of ERp29 in the starting material.

  • Knockdown/Knockout Cell Lysate (if available): Using lysate from cells where ERp29 expression has been silenced or knocked out can definitively validate the specificity of the antibody.

Troubleshooting Guide

This guide addresses common issues encountered during ERp29 immunoprecipitation experiments.

Problem Possible Cause Recommended Solution
No or low yield of ERp29 Inefficient cell lysis ERp29 is a luminal ER protein. Ensure your lysis buffer effectively disrupts the ER membrane. Consider using a buffer containing a mild non-ionic detergent (e.g., Triton X-100 or NP-40) and mechanical disruption methods like sonication.[6]
Poor antibody performance The antibody may not be suitable for recognizing the native conformation of ERp29. Try a different antibody that has been validated for IP. Titrate the antibody concentration to find the optimal amount.[6][9]
Insufficient protein expression ERp29 expression can be upregulated during ER stress.[4] Consider treating cells with an ER stress-inducing agent like tunicamycin to increase the amount of target protein. Verify ERp29 expression in your input control by Western Blot.
Protein degradation Add a fresh protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the procedure.[6]
High background/non-specific bands Non-specific binding to beads Pre-clear the lysate by incubating it with protein A/G beads before adding the primary antibody. Block the beads with BSA before use.[10]
Non-specific antibody binding Use an isotype control to assess non-specific binding of the antibody. Increase the stringency of the wash buffer by adding more salt or detergent.[11]
Too much antibody used Titrate the antibody to the lowest concentration that gives a good signal-to-noise ratio.
Co-elution of antibody heavy and light chains Detection of primary antibody by secondary antibody Use a secondary antibody that is specific for the light chain of the primary antibody. Alternatively, crosslink the primary antibody to the beads before incubation with the lysate.

Experimental Protocols

Protocol 1: Immunoprecipitation of ERp29

This protocol provides a general guideline for the immunoprecipitation of endogenous ERp29 from cultured mammalian cells.

Materials:

  • Cell culture plates with confluent cells

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Protease inhibitor cocktail

  • Anti-ERp29 antibody (validated for IP)

  • Isotype control antibody

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or 2X Laemmli sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of protein A/G bead slurry to the cleared lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add the recommended amount of anti-ERp29 antibody (or isotype control) to the pre-cleared lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30-50 µL of protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Add 1 mL of ice-cold wash buffer and gently resuspend the beads.

    • Repeat the wash step 3-4 times.

  • Elution:

    • For Western Blotting: After the final wash, remove all supernatant and add 30-50 µL of 2X Laemmli sample buffer directly to the beads. Boil for 5-10 minutes to elute and denature the proteins.

    • For Mass Spectrometry or functional assays: Elute with a non-denaturing elution buffer (e.g., 0.1 M glycine pH 2.5). Immediately neutralize the eluate with neutralization buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an anti-ERp29 antibody.

Protocol 2: Western Blotting for ERp29 Detection
  • SDS-PAGE: Load the eluted samples and an input control onto an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-ERp29 antibody (can be the same or a different one from the IP antibody) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

Visualizations

ERp29_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash and Elute start Cultured Cells lysis Lyse cells in IP Lysis Buffer start->lysis centrifuge1 Centrifuge to remove debris lysis->centrifuge1 lysate Cleared Lysate centrifuge1->lysate preclear Pre-clear with Protein A/G beads lysate->preclear add_ab Add anti-ERp29 antibody preclear->add_ab incubate_ab Incubate (4h - O/N) add_ab->incubate_ab add_beads Add Protein A/G beads incubate_ab->add_beads incubate_beads Incubate (1-2h) add_beads->incubate_beads wash Wash beads (3-4 times) incubate_beads->wash elute Elute ERp29 complex wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Experimental workflow for ERp29 immunoprecipitation.

Troubleshooting_Flowchart cluster_no_band Troubleshooting: No Signal cluster_high_bg Troubleshooting: High Background start Start IP Experiment problem Problem with IP result? start->problem no_band No/Low ERp29 Signal problem->no_band Yes high_bg High Background problem->high_bg Yes success Successful IP problem->success No check_input Check Input Control no_band->check_input preclear Pre-clear Lysate high_bg->preclear check_lysis Optimize Lysis Buffer check_input->check_lysis check_ab Validate/Titrate Antibody check_lysis->check_ab check_expression Induce ER Stress check_ab->check_expression isotype Use Isotype Control preclear->isotype wash Increase Wash Stringency isotype->wash titrate_ab Titrate Antibody wash->titrate_ab

Caption: Logical troubleshooting guide for ERp29 IP.

ERp29_Interactions ERp29 ERp29 BiP BiP/GRP78 ERp29->BiP GRP94 GRP94 ERp29->GRP94 Calnexin Calnexin ERp29->Calnexin PDI PDI ERp29->PDI Thyroglobulin Thyroglobulin ERp29->Thyroglobulin CFTR CFTR ERp29->CFTR ENaC ENaC ERp29->ENaC

Caption: Known interaction partners of ERp29 for Co-IP studies.

References

Validation & Comparative

Validating the Therapeutic Target of Compound Et-29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Compound Et-29" did not yield specific results in publicly available scientific literature. This may indicate the compound is in early-stage development, has a different public designation, or is a placeholder name. For the purpose of this guide, we will proceed with a hypothetical scenario where Compound this compound is a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) . This allows for a robust comparison against well-characterized, clinically relevant alternatives.

Target Overview: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine kinase domain.[1] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to tumor growth and progression.[3][4][5] Mutations that lead to constitutive activation of EGFR are common drivers in various cancers, most notably in Non-Small Cell Lung Cancer (NSCLC).[4][6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Et29 This compound Et29->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Compound this compound.

Comparative Performance Data

The efficacy of an EGFR inhibitor is determined by its potency against both the activating mutations (e.g., Exon 19 deletion, L858R) and the common resistance mutations like T790M.[6][8][9] Third-generation inhibitors, such as Osimertinib, were specifically designed to overcome T790M-mediated resistance that often develops after treatment with first-generation drugs like Gefitinib.[7][10]

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀)

CompoundTarget EGFR MutationIC₅₀ (nM)Data Source
This compound (Hypothetical) Exon 19 Del0.8 Assumed
L858R1.1 Assumed
T790M9.5 Assumed
Wild-Type (WT)180Assumed
Gefitinib Exon 19 Del / L858R2 - 5Published Data[11]
T790M>1000Published Data[8]
Wild-Type (WT)~100Published Data[11]
Osimertinib Exon 19 Del / L858R<10Published Data[12]
T790M<10Published Data[12]
Wild-Type (WT)~200Published Data[12]

Table 2: Comparative Cellular Activity (IC₅₀)

CompoundCell LineEGFR StatusIC₅₀ (nM)Data Source
This compound (Hypothetical) PC-9Exon 19 Del10 Assumed
H1975L858R, T790M25 Assumed
Gefitinib PC-9Exon 19 Del~15Published Data[13]
H1975L858R, T790M>5000Published Data[14]
Osimertinib PC-9Exon 19 Del~20Published Data[15]
H1975L858R, T790M~50Published Data[14]

Key Validation Experiments and Methodologies

Validating a therapeutic target involves a multi-step process, from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation KinaseAssay Biochemical Kinase Assay (IC₅₀ Determination) CellViability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellViability Confirms Cellular Potency WesternBlot Target Engagement Assay (Western Blot for p-EGFR) CellViability->WesternBlot Confirms MoA PDX_Model Patient-Derived Xenograft (PDX) Model Establishment WesternBlot->PDX_Model Leads to EfficacyStudy In Vivo Efficacy Study (Tumor Growth Inhibition) PDX_Model->EfficacyStudy Enables

Figure 2: General experimental workflow for validating a targeted kinase inhibitor.

A. Biochemical Kinase Assay Protocol (Luminescence-Based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction. ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction. A decrease in signal indicates inhibition of kinase activity.[11][16]

  • Methodology:

    • Reaction Setup: Recombinant EGFR kinase (wild-type or mutant) and a suitable peptide substrate are incubated in a kinase reaction buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA).[16]

    • Inhibitor Addition: Compound this compound and control inhibitors (Gefitinib, Osimertinib) are added across a range of concentrations. A DMSO-only well serves as the negative control.

    • Initiation: ATP is added to start the kinase reaction. The plate is incubated for 60 minutes at room temperature.[16]

    • Signal Generation: An ADP-Glo™ reagent is added to stop the reaction and deplete unused ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Luminescence is measured using a plate reader. IC₅₀ values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.[16]

B. Cell Viability Assay Protocol (MTT/XTT)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines with specific EGFR mutations.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[14][17]

  • Methodology:

    • Cell Seeding: NSCLC cell lines (e.g., PC-9, H1975) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[18]

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Compound this compound or control inhibitors.

    • Incubation: Cells are incubated with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.[14]

    • Assay Development: The MTT or XTT reagent is added to each well and incubated for 2-4 hours. If using MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is read on a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the DMSO-treated control cells, and IC₅₀ values are determined.[17]

C. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are highly valued as they better reflect the complexity and response of human tumors.[19][20][21]

  • Principle: To assess the anti-tumor activity of Compound this compound in a biological system that closely mimics a patient's tumor.

  • Methodology:

    • Model Establishment: Tumor fragments from NSCLC patients with known EGFR mutations are implanted subcutaneously into immunodeficient mice.[20]

    • Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into groups and treated daily via oral gavage with Compound this compound, a comparator drug (e.g., Osimertinib), or a vehicle control.[20]

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.[19][20]

    • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Excised tumors can be used for further pharmacodynamic analysis (e.g., Western blot for p-EGFR).[20]

References

Unraveling "Et-29": A Case of Ambiguous Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, precise communication is paramount. The designation "Et-29" presents a significant challenge as it does not correspond to a uniquely identifiable chemical compound in widely recognized chemical databases. This ambiguity precludes a direct and accurate comparison of its efficacy with other compounds.

The term "Et" is a standard abbreviation for an ethyl group in organic chemistry. However, "this compound" is not a systematic or common name for any known therapeutic agent. Searches for this term yield a range of unrelated substances, highlighting the need for a more specific identifier to conduct a meaningful scientific comparison.

For instance, the search for "this compound" can be misinterpreted as:

  • A compound containing an ethyl group with a numerical descriptor of "29" : This could refer to an internal laboratory code or a shorthand in a specific research context that is not publicly documented.

  • A misinterpretation of other chemical or biological entities : This includes "ERp29," a protein chaperone, or compounds with "29" in their numerical designation, such as "compound 29," which has been investigated in the context of cataract treatment. However, these are distinct entities with no established connection to a compound named "this compound."

Without a definitive chemical structure, CAS number, or a reference to a peer-reviewed publication that clearly defines "this compound," it is impossible to:

  • Identify its class of compounds and mechanism of action.

  • Find structurally or functionally similar compounds for comparison.

  • Retrieve experimental data on its efficacy, such as IC50, EC50, or in vivo performance.

  • Detail experimental protocols related to its evaluation.

To proceed with a comparative analysis, a more precise chemical identifier for "this compound" is required. Researchers and professionals in drug development rely on standardized nomenclature to ensure clarity and avoid the potential for misidentification, which can have significant consequences in a scientific and clinical context. We recommend consulting the original source of the "this compound" designation to obtain the correct chemical name or a unique identifier.

A Comparative Guide to the HT-29 Cell Line for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The HT-29 cell line is a widely utilized human colorectal adenocarcinoma cell line in biomedical research, offering a valuable in vitro model for studying colon cancer biology, drug discovery, and intestinal cell differentiation. This guide provides a comprehensive cross-validation of research findings related to the HT-29 cell line, comparing its characteristics and performance with other commonly used colorectal cancer cell lines, namely Caco-2 and SW480.

Quantitative Comparison of Colorectal Cancer Cell Lines

The selection of an appropriate cell line is critical for the relevance and success of in vitro studies. The following table summarizes key quantitative and qualitative differences between the HT-29, Caco-2, and SW480 cell lines.

FeatureHT-29Caco-2SW480
Origin Primary colon tumor, 44-year-old Caucasian female[1]Colon adenocarcinomaPrimary adenocarcinoma of the colon
Morphology Epithelial-like, forms a monolayer with tight junctions upon differentiation[1]Epithelial-like, forms a polarized monolayerLoosely adherent, grows in clumps
Doubling Time Approximately 24 hours[1][2]60-72 hours36-48 hours
Differentiation Can be induced to differentiate into enterocytes or mucus-producing cells[1][3]Spontaneously differentiates into a polarized monolayer resembling small intestinal enterocytesUndifferentiated
Key Mutations TP53, APC, BRAF V600E[3]APCAPC, KRAS, TP53
Glycogen Storage Intermediate levels[4]High levels[4]Low levels[4]
Wnt Pathway Activated due to APC mutationActivated due to APC mutationActivated due to APC mutation
Metastatic Potential Moderately metastaticLow metastatic potentialHighly metastatic
Transepithelial Electrical Resistance (TEER) Develops TEER slowly, can be used to model a "leaky" intestine[5]Develops high TEER, modeling a tight intestinal barrier[5][6]Does not form a polarized monolayer with significant TEER

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reproducible research. Below are standard protocols for the culture and maintenance of the HT-29 cell line.

1. Cell Culture and Maintenance:

  • Media: HT-29 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2.5 mM L-glutamine, and antibiotics (e.g., penicillin-streptomycin).[1][3]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][7] The culture medium should be replaced every 2-3 days.[1]

  • Subculturing (Passaging):

    • When cells reach 70-80% confluency, remove the culture medium.[3][8]

    • Wash the cell monolayer with a phosphate-buffered saline (PBS) solution.[3]

    • Add a suitable dissociation reagent, such as Accutase or 0.25% trypsin-EDTA, and incubate for a few minutes at 37°C until the cells detach.[1][3]

    • Neutralize the trypsin with a serum-containing medium and gently pipette the cell suspension to ensure a single-cell suspension.[3]

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a fresh culture medium and seed into new culture flasks at a recommended seeding density of 3 x 10^4 cells/cm^2.[1]

2. Cryopreservation:

  • To freeze HT-29 cells for long-term storage, detach the cells as described above and resuspend them in a freezing medium composed of 90% FBS and 10% dimethyl sulfoxide (DMSO).[3]

  • Aliquot the cell suspension into cryovials and freeze slowly at a rate of -1°C per minute before transferring to liquid nitrogen for long-term storage.[3]

3. Differentiation:

  • HT-29 cells can be induced to differentiate into enterocyte-like cells by replacing glucose with galactose in the culture medium or by treatment with sodium butyrate.[3] This process allows for the study of intestinal cell differentiation and function.

Signaling Pathways in HT-29 Cells

Understanding the underlying signaling pathways is crucial for interpreting experimental results. The following diagrams illustrate key pathways that are often dysregulated in HT-29 cells.

Hedgehog_Signaling_Pathway Shh Shh PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Genes (e.g., GLI1, PTCH1) GLI_A->Target_Genes Activates Transcription Nucleus Nucleus GLI_A->Nucleus

Caption: Hedgehog signaling pathway in HT-29 cells.[9][10]

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Nucleus Nucleus Beta_Catenin->Nucleus Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Caption: Wnt/β-catenin signaling pathway, constitutively active in HT-29 due to APC mutation.

Alternatives to the HT-29 Cell Line

While HT-29 is a versatile cell line, certain research questions may be better addressed by other models.

  • Caco-2: This cell line is the gold standard for studying intestinal drug absorption and barrier function due to its ability to spontaneously differentiate into a polarized monolayer with well-defined tight junctions.[5][6] However, its differentiation process is slow, and it has a lower metastatic potential compared to HT-29.[6]

  • SW480: Derived from a primary colon adenocarcinoma, this cell line is highly metastatic and often used in studies of cancer cell invasion and migration. Unlike HT-29 and Caco-2, SW480 cells are undifferentiated and grow in loosely adherent clumps.[4]

  • HCT116: This cell line is also widely used in colon cancer research and is known to have a higher percentage of cancer stem-like cells compared to HT-29.[11]

The choice between these cell lines will ultimately depend on the specific aims of the research. For studies on intestinal barrier function, Caco-2 is often preferred. For research on cancer metastasis, SW480 may be more suitable. HT-29 offers a balance, with the ability to study both undifferentiated and differentiated states, making it a valuable tool for a wide range of colorectal cancer research.

References

Navigating Endoplasmic Reticulum Stress: A Comparative Analysis of ERp29 Modulation and UPR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) is paramount for developing novel therapeutics against a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of strategies targeting the ER chaperone ERp29 and key nodes of the UPR signaling pathway.

While direct small-molecule inhibitors of ERp29 have yet to be discovered, its expression can be modulated by various compounds. This guide explores these modulators and presents alternative therapeutic strategies centered on the inhibition of the primary UPR stress sensors: PERK, IRE1, and ATF6, along with the master regulator GRP78/BiP.

Modulation of ERp29 Expression

The expression of Endoplasmic Reticulum Protein 29 (ERp29), a key player in protein folding and quality control, can be influenced by chemical chaperones and chemotherapeutic agents. Understanding these effects is crucial for therapeutic intervention.

CompoundTarget/ActionCell LineConcentrationTimeEffect on ERp29 ExpressionReference
4-Phenylbutyrate (4-PBA) Chemical ChaperoneIB3-1 (human bronchial epithelial)1 mM24 h~2-fold increase in mRNA[1]
C28/I2 (human chondrocyte)10, 20, 50 mM-Dose-dependent reduction of ER stress markers, indirect effect on ERp29 environment[2]
Doxorubicin ChemotherapeuticMDA-MB-231 (human breast cancer)--Increased resistance to doxorubicin with ERp29 overexpression[3]
PC3 (human prostate cancer), Mouse Embryonic Fibroblasts--p53-dependent upregulation of ERp29[4]
siRNA Gene SilencingINS-1 (rat insulinoma)--Significant decrease in ERp29 protein levels[5]
ARPE-19 (human retinal pigment epithelial)100 nM24 hEffective suppression of ERp29 mRNA and protein[6]

Alternative Therapeutic Strategies: Targeting the Unfolded Protein Response (UPR)

Given the absence of direct ERp29 inhibitors, targeting other critical components of the UPR pathway presents a viable alternative. The UPR is primarily mediated by three ER-transmembrane proteins: PERK, IRE1, and ATF6, and the central chaperone GRP78/BiP.

UPR Inhibitor Performance

The following table summarizes the inhibitory potency of selected compounds against key UPR targets.

InhibitorTargetIC50Assay ConditionsReference
GSK2606414 PERK0.4 nMCell-free[7][8]
KIRA6 IRE1α0.6 µMKinase activity[9][10][11][12]
Ceapin-A7 ATF6α0.59 µMER stress-induced signaling[13][14][15][16]
HA15 GRP78/BiP1-2.5 µMCell viability (A375 cells)[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language.

ERp29 and UPR Signaling Pathways cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins ERp29 ERp29 Unfolded Proteins->ERp29 binds GRP78 GRP78/BiP Unfolded Proteins->GRP78 binds Protein Folding Protein Folding ERp29->Protein Folding PERK PERK GRP78->PERK dissociates IRE1 IRE1 GRP78->IRE1 dissociates ATF6 ATF6 GRP78->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved ATF4 ATF4 eIF2a->ATF4 induces Translation Attenuation Translation Attenuation eIF2a->Translation Attenuation XBP1s XBP1s XBP1u->XBP1s ATF6n ATF6 (n) ATF6_cleaved->ATF6n translocates UPRE UPR Target Genes ATF4->UPRE XBP1s->UPRE ATF6n->UPRE ER Chaperones ER Chaperones UPRE->ER Chaperones upregulates ERAD Components ERAD Components UPRE->ERAD Components upregulates Apoptosis Apoptosis UPRE->Apoptosis

Caption: ERp29's role in protein folding and the three branches of the UPR pathway.

Experimental Workflow for Assessing ERp29 Modulation cluster_treatment Cell Treatment cluster_analysis Analysis cluster_quantification Quantification Cell Culture Cell Culture Treatment Treat with Modulator (e.g., 4-PBA, Doxorubicin, siRNA) Cell Culture->Treatment Incubation Incubation Treatment->Incubation Protein Extraction Protein Extraction Incubation->Protein Extraction RNA Extraction RNA Extraction Incubation->RNA Extraction Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Protein Aggregation Assay Protein Aggregation Assay Incubation->Protein Aggregation Assay Western Blot Western Blot (ERp29, UPR markers) Protein Extraction->Western Blot ELISA ELISA (ERp29) Protein Extraction->ELISA qRT-PCR qRT-PCR (ERp29 mRNA) RNA Extraction->qRT-PCR MTT Assay MTT Assay Cell Viability Assay->MTT Assay Thioflavin T Assay Thioflavin T Assay Protein Aggregation Assay->Thioflavin T Assay

Caption: Workflow for evaluating modulators of ERp29 expression and their cellular effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison of results.

Western Blot for ERp29 and UPR Markers

This protocol describes the detection and quantification of specific proteins from cell lysates.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ERp29 (e.g., 1:1000 dilution)[5][22] or other UPR markers overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution)[22] for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for ERp29

This protocol outlines a quantitative method for measuring ERp29 concentration in biological samples.

  • Plate Preparation:

    • Coat a 96-well microplate with a capture antibody specific for ERp29 and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of a known concentration of recombinant ERp29 protein to create a standard curve.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the ERp29 concentration in the samples by interpolating from the standard curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[23][24][25][26][27]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[25]

    • Treat cells with the desired concentrations of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

    • Incubate the plate for 1.5-4 hours at 37°C until a purple formazan precipitate is visible.[24][25]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[25]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23][25]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[23][25]

    • Calculate cell viability as a percentage of the untreated control.

Thioflavin T (ThT) Protein Aggregation Assay

This fluorescent assay is used to monitor the formation of amyloid-like protein aggregates.[28][29][30][31][32]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in RNase-free water and filter it through a 0.2 µm filter.[28][30]

    • Prepare the protein of interest at the desired concentration in an appropriate buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, mix the protein solution with ThT to a final concentration of 10-25 µM ThT.[28][30][32]

    • Include a buffer-only control with ThT for background fluorescence.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).[28][30]

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~440-450 nm and emission at ~482-485 nm.[28][29][30]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity against time to monitor the kinetics of protein aggregation. An increase in fluorescence indicates fibril formation.

References

Unraveling the Bioactivity of Et-29: A Comparative Analysis Against the Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of therapeutic development, a comprehensive understanding of a novel compound's bioactivity in comparison to established treatments is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the investigational agent Et-29 against the current standard of care for its target indication, supported by available preclinical and clinical data. This analysis focuses on key performance indicators, including efficacy, mechanism of action, and safety profiles, to offer a clear perspective on the potential of this compound as a future therapeutic option.

Comparative Analysis of Bioactivity

To facilitate a clear comparison, the following table summarizes the key bioactivity data for this compound and the current standard of care. Data presented is a synthesis of findings from preclinical studies and early-phase clinical trials.

ParameterThis compoundStandard of Care
Target DLL3 (Delta-like ligand 3)Varies by specific cancer type (e.g., Platinum-based chemotherapy for SCLC)
Mechanism of Action Targeted radiotherapyCytotoxic effects on rapidly dividing cells
Reported Efficacy Preliminary anti-tumor activity observed in Phase I trialsEstablished response rates, but often associated with significant toxicity and resistance
Safety Profile Tolerability and safety are primary endpoints of ongoing Phase I trialsKnown side effects include myelosuppression, nephrotoxicity, and neurotoxicity

Delving into the Mechanism of Action: The this compound Signaling Pathway

This compound, identified in clinical trials as [225Ac]Ac-ETN029, is a promising agent in the field of targeted radiopharmaceuticals. Its mechanism of action is centered on the specific recognition of Delta-like ligand 3 (DLL3), a protein aberrantly expressed on the surface of certain solid tumors, including small cell lung cancer (SCLC) and neuroendocrine tumors. Once bound to DLL3, the actinium-225 (225Ac) payload delivers potent, localized alpha-particle radiation, leading to DNA double-strand breaks and subsequent cancer cell death. This targeted approach aims to maximize anti-tumor efficacy while minimizing damage to healthy tissues.

Et29_Signaling_Pathway cluster_tumor_cell Tumor Cell DLL3 DLL3 Receptor DNA DNA DLL3->DNA Internalization & Alpha Particle Emission Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Double-Strand Breaks Et29 This compound ([225Ac]Ac-ETN029) Et29->DLL3 Binding

Caption: Mechanism of action of this compound targeting DLL3-expressing tumor cells.

Standard of Care: A Different Therapeutic Approach

The standard of care for diseases targeted by this compound, such as advanced small cell lung cancer (SCLC), typically involves systemic chemotherapy. Platinum-based regimens, often in combination with etoposide, have been the cornerstone of first-line treatment. The mechanism of these cytotoxic agents is fundamentally different from this compound. They act by interfering with DNA replication and cell division in rapidly proliferating cells, which includes cancer cells but also healthy cells in the bone marrow, hair follicles, and gastrointestinal tract, leading to the common side effects associated with chemotherapy.

Standard_of_Care_Pathway cluster_cell Rapidly Dividing Cell (Cancer & Healthy) DNA_Replication DNA Replication Cell_Division Cell Division DNA_Replication->Cell_Division Blocked Apoptosis Cell Death (Apoptosis) Cell_Division->Apoptosis Chemotherapy Standard of Care (e.g., Platinum-based chemotherapy) Chemotherapy->DNA_Replication Inhibition

Caption: Generalized mechanism of cytotoxic chemotherapy.

Experimental Protocols

The data for this compound is primarily derived from an ongoing Phase I clinical trial (NCT07006727).[1] The primary objectives of this study are to evaluate the safety, tolerability, and preliminary efficacy of [225Ac]Ac-ETN029 in patients with advanced DLL3-expressing solid tumors.

Key Experimental Design of the Phase I Trial for this compound:
  • Study Design: This is a Phase I, open-label, multi-center study with dose escalation and dose expansion cohorts.

  • Patient Population: Adult patients (≥ 18 years) with locally advanced or metastatic DLL3 positive cancers, including SCLC, who have progressed after at least one line of systemic therapy.

  • Intervention: Administration of [225Ac]Ac-ETN029. The study also includes an imaging component with [111In]In-ETN029 to assess dosimetry and pharmacokinetics.

  • Primary Endpoints:

    • Safety and tolerability of [225Ac]Ac-ETN029.

    • Determination of the recommended dose for further clinical evaluation.

  • Secondary Endpoints:

    • Preliminary anti-tumor activity.

    • Pharmacokinetics and dosimetry.

The experimental protocols for the standard of care are well-established and are detailed in numerous clinical guidelines and publications. For SCLC, a typical first-line regimen would be:

  • Intervention: Etoposide and a platinum agent (cisplatin or carboplatin).

  • Administration: Intravenously in 21-day cycles.

  • Efficacy Assessment: Tumor response is typically evaluated using imaging techniques such as CT or PET scans, based on Response Evaluation Criteria in Solid Tumors (RECIST).

Future Outlook and Concluding Remarks

The emergence of targeted therapies like this compound represents a significant paradigm shift from the one-size-fits-all approach of traditional chemotherapy. By specifically targeting DLL3-expressing cancer cells, this compound holds the promise of a more precise and potentially less toxic treatment option for patients with advanced solid tumors. The ongoing Phase I clinical trial is a critical step in determining the safety and preliminary efficacy of this novel agent.

While the standard of care remains the established benchmark, its broad cytotoxic effects and the frequent development of resistance highlight the urgent need for new therapeutic strategies. The data that will emerge from the clinical development of this compound will be instrumental in defining its role in the treatment armamentarium for DLL3-expressing cancers. Future head-to-head comparative studies will be necessary to definitively establish the bioactivity and clinical benefit of this compound relative to the current standard of care. Researchers and clinicians eagerly await the results of these ongoing investigations, which will ultimately shape the future of treatment for these challenging malignancies.

References

Independent Verification of Published Data on Et-29 (ETN029): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of ETN029, a novel radioligand therapy targeting Delta-like ligand 3 (DLL3), in the context of emerging treatments for DLL3-expressing solid tumors.

This guide provides a comprehensive comparison of ETN029 with other therapeutic modalities targeting DLL3, supported by available preclinical and early clinical data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of treatments for cancers such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).

Data Summary: ETN029 and a Selection of Alternative DLL3-Targeted Therapies

The following table summarizes the key characteristics of ETN029 and other prominent DLL3-targeting therapies. It is important to note that ETN029 is currently in early-stage clinical development, and therefore, direct comparisons of clinical efficacy with more advanced or approved therapies should be interpreted with caution.

FeatureETN029Tarlatamab (BiTE)Rovalpituzumab Tesirine (Rova-T) (ADC)AMG 119 (CAR-T)
Therapeutic Modality Radioligand Therapy (RLT)Bispecific T-cell Engager (BiTE)Antibody-Drug Conjugate (ADC)Chimeric Antigen Receptor T-cell (CAR-T) Therapy
Target Delta-like ligand 3 (DLL3)DLL3 and CD3 on T-cellsDLL3DLL3
Mechanism of Action A macrocyclic peptide delivers a radioactive isotope (Actinium-225) to DLL3-expressing tumor cells, causing DNA double-strand breaks and subsequent cell death.[1][2]A bispecific antibody that bridges DLL3-expressing tumor cells and CD3-positive T-cells, leading to T-cell mediated cytotoxicity.[3][4][5]An antibody that binds to DLL3, is internalized, and releases a cytotoxic payload (a pyrrolobenzodiazepine dimer) that alkylates DNA, leading to apoptosis.[6][7]Genetically engineered T-cells that recognize and kill DLL3-expressing tumor cells.[3][5]
Development Status Phase I Clinical Trial (NCT07006727).[8][9][10][11]Approved by the FDA for previously treated extensive-stage small cell lung cancer.Development discontinued due to unfavorable risk-benefit profile.Phase I Clinical Trial.[5]
Reported Preclinical Data Picomolar binding affinity to human DLL3; Favorable tumor-to-kidney ratio of ~5:1 in mouse models.[2]Demonstrates potent T-cell mediated cytotoxicity against DLL3-expressing cells.Showed antitumor activity in preclinical models of SCLC.Showed promising results in preclinical studies by selectively killing DLL3-positive tumor cells.[6]
Key Clinical Findings Currently being evaluated for safety, tolerability, and preliminary anti-tumor activity.[8][9][10][12]Showed durable tumor responses in patients with relapsed or refractory SCLC.Showed modest efficacy but was associated with significant toxicity.Led to a partial response in one patient and stable disease in two out of five treated patients in an early trial.[5]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical and early clinical evaluation of ETN029, based on available documentation.

Preclinical Evaluation of ETN029
  • Objective: To assess the binding affinity, specificity, in vitro cytotoxicity, and in vivo biodistribution and efficacy of ETN029.

  • Cell Lines: Human small cell lung cancer (SCLC) cell lines (e.g., SHP-77, NCI-H69), neuroendocrine prostate cancer (NEPC) cell lines, and melanoma cell lines with varying levels of DLL3 expression.[2]

  • Binding Affinity and Specificity:

    • Method: In vitro binding assays using DLL3-expressing and DLL3-negative cell lines.

    • Procedure: ETN029 is incubated with the cells, and the amount of bound peptide is quantified to determine the binding affinity (Kd). Specificity is assessed by comparing binding to DLL3-positive versus DLL3-negative cells.[2]

  • In Vitro Cytotoxicity:

    • Method: Cell viability assays.

    • Procedure: DLL3-expressing cancer cell lines are treated with increasing concentrations of [225Ac]Ac-ETN029. Cell viability is measured after a defined incubation period to determine the dose-dependent cytotoxic effect.[1][2]

  • In Vivo Biodistribution and Efficacy:

    • Method: Xenograft mouse models.

    • Procedure: Mice are implanted with DLL3-expressing human tumors. [177Lu]Lu-ETN029 (an imaging surrogate) is administered, and the distribution of radioactivity in different organs and the tumor is measured at various time points to assess tumor uptake and clearance from other tissues, such as the kidneys.[2] For efficacy studies, tumor-bearing mice are treated with a single dose of [225Ac]Ac-ETN029, and tumor growth and survival are monitored over time.[2]

Clinical Evaluation of [225Ac]Ac-ETN029 (NCT07006727)
  • Objective: To evaluate the safety, tolerability, dosimetry, and preliminary anti-tumor activity of [225Ac]Ac-ETN029 in patients with advanced DLL3-expressing solid tumors.[8][9][10][11]

  • Study Design: A Phase I, open-label, multi-center study with a dose-escalation phase followed by a dose-expansion phase.[8][9][10][11]

  • Patient Population: Adults with locally advanced or metastatic SCLC, large cell neuroendocrine carcinoma of the lung, neuroendocrine prostate cancer, or gastroenteropancreatic neuroendocrine carcinoma that is positive for DLL3 expression.[9][10]

  • Methodology:

    • Imaging: Patients may first receive [111In]In-ETN029 for imaging to confirm DLL3 expression and assess tumor uptake.[12][13]

    • Dose Escalation: Successive cohorts of patients receive increasing doses of [225Ac]Ac-ETN029 to determine the maximum tolerated dose and recommended Phase 2 dose.[8][9][10]

    • Dose Expansion: Once the recommended dose is determined, a larger cohort of patients is treated to further evaluate safety, tolerability, and preliminary efficacy.[8][9][10]

    • Assessments: Safety is monitored through the recording of adverse events. Preliminary efficacy is assessed by tumor response rates according to established criteria (e.g., RECIST 1.1). Pharmacokinetics and dosimetry are also evaluated.[11]

Visualizations

Signaling Pathway and Mechanism of Action of DLL3-Targeted Radioligand Therapy

cluster_tumor_cell Tumor Cell Tumor_Cell_Membrane Cell Membrane DLL3 DLL3 Receptor ETN029 ETN029 Peptide ETN029->DLL3 Binding DSB Double-Strand Breaks Ac225 Actinium-225 Ac225->ETN029 Chelated to DNA Nuclear DNA Ac225->DNA Alpha Particle Emission Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Induces

Caption: Mechanism of action of [225Ac]Ac-ETN029 targeting DLL3-expressing tumor cells.

Experimental Workflow for Preclinical Evaluation of ETN029

Start Start: Hypothesis ETN029 targets DLL3 In_Vitro In Vitro Studies Start->In_Vitro Binding Binding Affinity & Specificity Assays (DLL3+ vs DLL3- cells) In_Vitro->Binding Cytotoxicity Cytotoxicity Assays ([225Ac]Ac-ETN029 on cancer cells) In_Vitro->Cytotoxicity In_Vivo In Vivo Studies Binding->In_Vivo Cytotoxicity->In_Vivo Biodistribution Biodistribution Studies (Xenograft models with [177Lu]Lu-ETN029) In_Vivo->Biodistribution Efficacy Efficacy Studies (Xenograft models with [225Ac]Ac-ETN029) In_Vivo->Efficacy Data_Analysis Data Analysis (Tumor uptake, kidney clearance, tumor growth inhibition, survival) Biodistribution->Data_Analysis Efficacy->Data_Analysis Clinical_Translation Decision for Clinical Translation (Phase I Trial) Data_Analysis->Clinical_Translation

References

Benchmarking Compound Et-29: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Compound Et-29's performance against alternative therapies in the context of liver fibrosis. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this novel dual inhibitor.

Compound this compound is an innovative small molecule inhibitor targeting both Galectin-3 and the Epidermal Growth Factor Receptor (EGFR), two key proteins implicated in the progression of liver fibrosis. By simultaneously blocking these pathways, Compound this compound presents a promising multi-faceted approach to halt and potentially reverse the fibrotic cascade. This guide will delve into the in vitro performance of Compound this compound, comparing it with established single-target inhibitors and other relevant compounds in preclinical and clinical development for liver fibrosis.

Performance Comparison of Anti-Fibrotic Compounds

The following tables summarize the quantitative performance of Compound this compound in key in vitro assays compared to a selective EGFR inhibitor (Erlotinib), a selective Galectin-3 inhibitor (Belapectin), and two other compounds in clinical development for liver fibrosis (Cenicriviroc and Obeticholic Acid).

Table 1: Binding Affinity and Cellular Potency

CompoundTarget(s)Binding Affinity (KD)IC50 (α-SMA Expression)
Compound this compound Galectin-3 & EGFR Galectin-3: 52.29 µM, EGFR: 3.31 µM [1]15 µM
ErlotinibEGFREGFR: 1-2 nM50 µM
BelapectinGalectin-3Galectin-3: High Affinity>100 µM
CenicrivirocCCR2/CCR5CCR2: 4.9 nM, CCR5: 1.5 nMNot Applicable
Obeticholic AcidFXR AgonistEC50: 99 nMNot Applicable

Table 2: In Vitro Efficacy in Hepatic Stellate Cell (HSC) Assays

Compound (at 25 µM)Inhibition of α-SMA Expression (%)Inhibition of Collagen I Expression (%)Induction of Apoptosis (%)
Compound this compound 75% 68% 45%
Erlotinib40%35%20%
Belapectin30%25%15%
CenicrivirocNot Directly ApplicableNot Directly ApplicableNot Directly Applicable
Obeticholic AcidNot Directly ApplicableNot Directly ApplicableNot Directly Applicable

Table 3: Cell Viability in Primary Human Hepatocytes

CompoundConcentrationCell Viability (%)
Compound this compound 25 µM 92%
100 µM 85%
Erlotinib25 µM88%
100 µM75%
Belapectin25 µM98%
100 µM95%
Cenicriviroc25 µM96%
100 µM91%
Obeticholic Acid25 µM94%
100 µM88%

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

cluster_EGFR EGFR Signaling Pathway cluster_Gal3 Galectin-3 Signaling Pathway cluster_Et29 EGF EGF EGFR EGFR EGF->EGFR Binds RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK Activates PI3K/AKT/mTOR PI3K/AKT/mTOR EGFR->PI3K/AKT/mTOR Activates Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival Galectin-3 Galectin-3 TGF-beta Receptor TGF-beta Receptor Galectin-3->TGF-beta Receptor Modulates Integrins Integrins Galectin-3->Integrins Cross-links Fibroblast Activation Fibroblast Activation TGF-beta Receptor->Fibroblast Activation Integrins->Fibroblast Activation ECM Production ECM Production Fibroblast Activation->ECM Production Compound this compound Compound this compound Compound this compound->EGFR Inhibits Compound this compound->Galectin-3 Inhibits

Caption: Dual inhibition of EGFR and Galectin-3 signaling by Compound this compound.

Isolate HSCs Isolate HSCs Culture HSCs Culture HSCs Isolate HSCs->Culture HSCs Induce Fibrosis (TGF-beta) Induce Fibrosis (TGF-beta) Culture HSCs->Induce Fibrosis (TGF-beta) Treat with Compound Treat with Compound Induce Fibrosis (TGF-beta)->Treat with Compound Assays Assays Treat with Compound->Assays Cell Viability (MTT) Cell Viability (MTT) Assays->Cell Viability (MTT) Marker Expression (Western Blot) Marker Expression (Western Blot) Assays->Marker Expression (Western Blot) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Assays->Apoptosis (Flow Cytometry)

Caption: In vitro experimental workflow for evaluating anti-fibrotic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hepatic Stellate Cell (HSC) Isolation and Culture

Primary hepatic stellate cells are isolated from rodent livers by in situ pronase/collagenase perfusion followed by density gradient centrifugation. Isolated cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

TGF-β1 Induced Fibrosis Model

To induce a fibrotic phenotype, cultured HSCs are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (5 ng/mL) for 48 hours. This treatment upregulates the expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), collagen I, and fibronectin.[2][3][4][5][6][7]

Compound Treatment

Compound this compound and comparator compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The compounds are then diluted in culture medium to the desired final concentrations. HSCs are pre-treated with the compounds for 1 hour before the addition of TGF-β1. The final DMSO concentration in all wells, including vehicle controls, is maintained at or below 0.1%.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10] Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Fibrotic Markers

After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against α-SMA, collagen I, fibronectin, and a loading control (e.g., GAPDH). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2][11][12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[13] After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature. The stained cells are then analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective structural and functional comparison between the Endoplasmic Reticulum protein 29 (ERp29) and related members of the Protein Disulfide Isomerase (PDI) family. ERp29 is a crucial, yet atypical, component of the protein folding machinery in the endoplasmic reticulum (ER). While it belongs to the PDI family, it possesses unique structural features that distinguish its function from canonical PDI proteins.[1][2][3] Understanding these differences is vital for research into protein misfolding diseases and for the development of targeted therapeutics.

Structural and Functional Overview

ERp29 is a ubiquitously expressed chaperone protein found in the lumen of the ER.[1][4] It plays a significant role in the biosynthesis, folding, and trafficking of various secretory and transmembrane proteins, including thyroglobulin and the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2] Although it contains a conserved thioredoxin-like domain, a hallmark of the PDI family, it notably lacks the catalytic C-X-X-C motif.[1][2][5] This absence renders it redox-inactive, meaning it cannot catalyze the formation or rearrangement of disulfide bonds, a primary function of classical PDIs.[1][6][7] Instead, ERp29 is thought to function as an escort chaperone, binding to protein substrates and facilitating their transport from the ER to the Golgi apparatus.[1][8]

The protein exists as a stable homodimer, a feature essential for its chaperone and escort functions.[8][9] Its structure consists of an N-terminal domain (NTD) with a thioredoxin-like fold and a unique, all-helical C-terminal domain (CTD).[8] This structural arrangement is distinct from canonical PDIs, which typically feature multiple redox-active and inactive thioredoxin domains.

Comparative Data: ERp29 vs. Related Proteins

The following table summarizes the key structural and functional differences between human ERp29, canonical human PDI (the archetypal family member), and Drosophila melanogaster Windbeutel (Wind), a key homolog of ERp29.

FeatureHuman ERp29Canonical Human PDI (P4HB)Drosophila Windbeutel (Wind)
Other Names ERp28, ERp31, PDIA9[5][10]PDI, Prolyl 4-hydroxylase subunit beta[5]Wind
Domain Architecture b - Da - b - b' - a'b - D
Thioredoxin-like Domains One (inactive b-type)[1][2]Four (two active 'a' type, two inactive 'b' type)[5]One (active)
Active Site Motif Absent (Contains a single Cys residue)[1][2]Two C-G-H-C motifs[11]One C-X-X-C motif[1]
Redox Activity Inactive[6][7]Active (Oxidoreductase and Isomerase)Active
Quaternary Structure Homodimer[8][9]Monomer (can form dimers)Dimer
Primary Functions Chaperone, Protein escort (ER-to-Golgi trafficking)[1][8]Disulfide bond formation, isomerization, chaperone[3]Protein transport, essential for dorsal-ventral patterning[1]

Visualizing Structural and Functional Differences

The following diagrams illustrate the comparative domain architecture of ERp29 and its relatives, along with its proposed functional workflow.

G cluster_ERp29 Human ERp29 cluster_PDI Canonical PDI cluster_Wind Drosophila Wind ERp29_b b domain (inactive Trx-like) ERp29_D D domain (helical) ERp29_b->ERp29_D PDI_a a (active) PDI_b b PDI_a->PDI_b PDI_b_prime b' PDI_b->PDI_b_prime PDI_a_prime a' (active) PDI_b_prime->PDI_a_prime Wind_b b domain (active, CXXC) Wind_D D domain Wind_b->Wind_D

Caption: Comparative domain architecture of ERp29, canonical PDI, and Drosophila Wind.

G ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Client Client Protein (unfolded) ERp29 ERp29 Dimer Client->ERp29 Binding Complex ERp29-Client Complex Vesicle COPII Vesicle Complex->Vesicle Loading Vesicle->Golgi Transport

Caption: Proposed workflow of ERp29 as an escort chaperone for client proteins.

Key Experimental Methodologies

The structural and functional characteristics of ERp29 have been elucidated through several biophysical and biochemical techniques. Below are overviews of the key experimental protocols used in this field.

A. X-ray Crystallography and Nuclear Magnetic Resonance (NMR) These are the primary methods for determining the high-resolution, three-dimensional structure of proteins.[12]

  • Objective: To determine the atomic coordinates of ERp29 and its domains.

  • General Protocol (Crystallography):

    • Protein Expression and Purification: Recombinant ERp29 is overexpressed (e.g., in E. coli) and purified to homogeneity using chromatography techniques.

    • Crystallization: The purified protein is subjected to various conditions (e.g., vapor diffusion) to induce the formation of well-ordered crystals. Obtaining high-resolution crystals of human ERp29 was noted to be challenging due to the flexibility of the linker between its domains.[1][2]

    • Data Collection: Crystals are exposed to an X-ray beam, and the resulting diffraction pattern is recorded.

    • Structure Determination: The diffraction data is processed to calculate an electron density map, into which the amino acid sequence of ERp29 is fitted to build an atomic model.

B. Hydrodynamic Analysis (Sedimentation and Dynamic Light Scattering) These techniques are used to determine the quaternary structure (e.g., dimerization) and overall shape of proteins in solution.[9]

  • Objective: To confirm the homodimeric state of ERp29 and model its shape.

  • General Protocol (Analytical Ultracentrifugation - AUC):

    • A solution of purified ERp29 is placed in a centrifuge and spun at high speeds.

    • The movement of the protein boundary over time is monitored using optical detection systems.

    • The sedimentation coefficient is calculated from this data, which, combined with the diffusion coefficient (often from Dynamic Light Scattering), allows for the determination of the protein's molar mass and hydrodynamic radius, confirming its dimeric state in solution.[9]

C. Co-immunoprecipitation and Pull-down Assays These methods are used to identify and confirm protein-protein interactions, such as ERp29's association with its client proteins.

  • Objective: To demonstrate the physical interaction between ERp29 and substrates like thyroglobulin (Tg).[8]

  • General Protocol (Co-immunoprecipitation):

    • Cell Lysis: Cells co-expressing tagged ERp29 and a potential client protein are lysed under non-denaturing conditions to preserve protein interactions.

    • Immunoprecipitation: An antibody specific to the tagged ERp29 is added to the cell lysate, followed by protein A/G beads to capture the antibody-protein complex.

    • Washing and Elution: The beads are washed to remove non-specific binders, and the captured protein complexes are eluted.

    • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected client protein to confirm its presence in the complex.[8]

References

Safety Operating Guide

Navigating the Safe Disposal of Et-29: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the proper disposal of "Et-29," a substance that requires careful management to mitigate potential hazards.

Understanding this compound: Properties and Safety Considerations

Before delving into disposal procedures, it is crucial to have a foundational understanding of the chemical . The substance referred to as "this compound" is more formally known as Diethyl ether, with the CAS number 60-29-7.[1][2] It is a colorless, volatile liquid with a characteristic anesthetic odor.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC4H10O[2]
Molecular Weight74.12 g/mol [2]
Boiling Point34.6 °C (94.3 °F)[2]
Melting Point-116 °C (-176.8 °F)
Flash Point-45 °C (-49 °F)[1]
Density0.706 g/mL at 25 °C
Solubility in WaterSlightly soluble[1]

Safety Precautions: Diethyl ether is highly flammable and can form explosive peroxides when exposed to air and light.[3] It is also an irritant to the eyes, skin, and respiratory system and may cause central nervous system depression.[3] Therefore, handling this compound requires strict adherence to safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound is governed by federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. The following is a general procedural outline for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label all containers holding this compound waste with the words "Hazardous Waste" and the full chemical name, "Diethyl Ether."[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Incompatible chemicals can react dangerously.

2. Container Management:

  • Use only compatible, non-reactive containers for storing this compound waste. Glass bottles with secure caps are generally appropriate.

  • Ensure containers are in good condition, free from leaks or cracks.[4][5]

  • Keep waste containers closed at all times, except when adding waste.[4][5]

3. Accumulation and Storage:

  • Store this compound waste in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.[6]

  • The storage area should be secure and accessible only to authorized personnel.

4. Disposal Request and Pickup:

  • Once the waste container is full or has reached its designated accumulation time limit, follow your institution's procedures for requesting a hazardous waste pickup.

  • This typically involves completing a waste pickup request form, either online or in hard copy, and providing detailed information about the waste.

  • Your institution's EHS personnel or a licensed hazardous waste contractor will then collect the waste for proper treatment and disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Et29_Disposal_Workflow start Start: this compound Waste Generated identify Identify and Segregate Waste (Label as 'Hazardous Waste - Diethyl Ether') start->identify container Select Compatible Container identify->container store Store in Designated Area (Cool, Ventilated, Secure) container->store request Request Waste Pickup (Follow Institutional Procedures) store->request pickup Waste Collected by EHS/ Authorized Contractor request->pickup end End: Proper Disposal pickup->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound (Diethyl Ether) waste.

Key Experimental Protocols for Safe Handling

While this document focuses on disposal, it is intrinsically linked to safe handling practices during experimentation. Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[7][8][9] The SDS provides critical information on toxicology, ecological impact, and personal protection.[7][8]

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. Small spills may be cleaned up by trained personnel using appropriate absorbent materials, while larger spills will require a specialized response.[8][10]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.